molecular formula C12H8FNO2 B171541 2-(4-Fluorophenyl)nicotinic acid CAS No. 101419-78-7

2-(4-Fluorophenyl)nicotinic acid

Cat. No.: B171541
CAS No.: 101419-78-7
M. Wt: 217.2 g/mol
InChI Key: ACGWDCZWNMSHNE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research. Nicotinic acid derivatives are investigated for their diverse biological activities and are key precursors in developing therapeutic agents . The incorporation of a fluorine atom at the para position of the phenyl ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for creating novel bioactive molecules . This compound is particularly useful in medicinal chemistry for the synthesis of more complex structures, such as anxiolytic drug candidates, and in materials science, where similar fluorinated aromatic compounds are used in cross-coupling reactions like the Suzuki reaction to create advanced polymers and organic electronic materials . Researchers value this chemical for its potential in exploring new pharmacophores and as an intermediate in developing compounds with specific target activities. Handle with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGWDCZWNMSHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544778
Record name 2-(4-Fluorophenyl)pyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60544778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-78-7
Record name 2-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101419-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 2-(4-fluorophenyl)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The guide details two common and effective methods for its synthesis: the Ullmann condensation and the Suzuki-Miyaura coupling. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in their drug discovery and development endeavors.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of the fluorophenyl group at the 2-position of the nicotinic acid scaffold makes it a valuable building block in medicinal chemistry. This moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity and metabolic stability. Consequently, robust and efficient synthetic methods for this compound are of significant interest to the pharmaceutical industry. This guide focuses on two well-established metal-catalyzed cross-coupling reactions for its preparation.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, and the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation provides a direct method for the formation of the C-N bond between an aryl halide and an amine. In this case, 2-chloronicotinic acid reacts with 4-fluoroaniline in the presence of a copper catalyst. Modern variations of this reaction, including solvent-free and boric acid-catalyzed conditions, offer more environmentally friendly and efficient alternatives to traditional methods that often require high-boiling polar solvents and high temperatures.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This pathway involves the palladium-catalyzed reaction of a halo-pyridine derivative, such as a 2-chloronicotinic acid ester, with 4-fluorophenylboronic acid. The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the two synthetic pathways. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Ullmann Condensation of 2-Chloronicotinic Acid and 4-Fluoroaniline

ParameterValueReference
Starting Materials 2-Chloronicotinic acid, 4-Fluoroaniline[2]
Catalyst Boric Acid (H₃BO₃)[2]
Solvent Solvent-free[2]
Temperature 120 °C[2]
Reaction Time 1-2 hours[2]
Reported Yield Good to Excellent (for similar derivatives)[2]

Table 2: Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid Ester and 4-Fluorophenylboronic Acid

ParameterValueReference
Starting Materials 2-Chloronicotinic acid ethyl ester, 4-Fluorophenylboronic acid[4]
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[4]
Base Potassium Carbonate (K₂CO₃)[4]
Solvent Toluene/Ethanol/Water mixture[4]
Temperature Reflux[4]
Reaction Time 12-24 hours[4]
Reported Yield Moderate to Good (for similar couplings)[4]

Experimental Protocols

Ullmann Condensation: Solvent-Free Boric Acid Catalysis

This protocol is adapted from a general procedure for the synthesis of 2-(arylamino)nicotinic acid derivatives.[2]

Materials:

  • 2-Chloronicotinic acid

  • 4-Fluoroaniline

  • Boric acid (H₃BO₃)

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), 4-fluoroaniline (1.2 eq), and boric acid (0.1 eq).

  • Heat the reaction mixture at 120 °C with stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the solid residue in a suitable solvent such as ethyl acetate.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-fluorophenylamino)nicotinic acid.[5][6][7]

Suzuki-Miyaura Coupling

This protocol is a representative procedure based on general methods for Suzuki-Miyaura couplings of halopyridines.[4]

Materials:

  • 2-Chloronicotinic acid ethyl ester (can be prepared from 2-chloronicotinic acid)

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 2-chloronicotinic acid ethyl ester (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography on silica gel.

  • The purified ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH), followed by acidification to precipitate the final product, this compound.

  • The final product can be further purified by recrystallization.[5][6][7]

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic pathways for this compound.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction 2-Chloronicotinic Acid->Reaction 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Heat Heat Heat->Reaction 2-(4-Fluorophenylamino)nicotinic Acid 2-(4-Fluorophenylamino)nicotinic Acid Reaction->2-(4-Fluorophenylamino)nicotinic Acid Ullmann Condensation

Caption: Ullmann Condensation Pathway for 2-(4-Fluorophenylamino)nicotinic Acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinic Acid Ester 2-Chloronicotinic Acid Ester Coupling 2-Chloronicotinic Acid Ester->Coupling 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Coupling Base Base Base->Coupling Intermediate Ester Intermediate Ester Hydrolysis Hydrolysis Intermediate Ester->Hydrolysis This compound This compound Hydrolysis->this compound Coupling->Intermediate Ester Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Pathway for this compound.

Conclusion

This technical guide has outlined two primary and effective synthetic pathways for the preparation of this compound. The Ullmann condensation offers a direct C-N bond formation, with modern solvent-free methods providing an efficient and greener alternative. The Suzuki-Miyaura coupling presents a versatile and high-yielding route for C-C bond formation under relatively mild conditions. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-Fluorophenyl)nicotinic acid (CAS No: 101419-78-7), a fluorinated derivative of nicotinic acid. While experimental data for this specific compound is limited, this document compiles available information and provides context based on related nicotinic acid analogs. The guide covers its physicochemical properties, a detailed representative synthesis protocol via Suzuki-Miyaura coupling, and potential biological activities with relevant experimental assays. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Data

This compound is a pyridine carboxylic acid derivative with a fluorophenyl substituent at the 2-position. Its chemical structure and basic identifiers are presented below.

Table 1: General Information for this compound

PropertyValue
IUPAC Name 2-(4-fluorophenyl)pyridine-3-carboxylic acid
CAS Number 101419-78-7[1][2][3][4]
Molecular Formula C₁₂H₈FNO₂[1][4]
Molecular Weight 217.196 g/mol [1][4]
Canonical SMILES C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O
InChI Key ACGWDCZWNMSHNE-UHFFFAOYSA-N[1]

A summary of the available physicochemical data for this compound is provided in Table 2. It is important to note that much of the currently available data is predicted rather than experimentally determined.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 354.2 ± 27.0 °CPredicted[2][5]
Density 1.318 ± 0.06 g/cm³Predicted[2][5]
pKa Not available-
logP Not available-
Melting Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

The synthesis of 2-arylnicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of a carbon-carbon bond between a pyridine derivative and an arylboronic acid.

Representative Synthesis via Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of this compound involves the Suzuki-Miyaura coupling of 2-chloronicotinic acid with 4-fluorophenylboronic acid.

Reaction Scheme:

Below is a detailed, representative experimental protocol for this synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

Materials:

  • 2-Chloronicotinic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot ethanol or ethyl acetate).

    • Acidify with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram:

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Synthesis reagents Combine Reactants: 2-Chloronicotinic Acid 4-Fluorophenylboronic Acid Pd(OAc)₂, PPh₃, K₂CO₃ solvent Add Dioxane/Water Solvent reagents->solvent degas Degas with Ar/N₂ solvent->degas reflux Reflux at 90-100°C for 12-24h degas->reflux workup Aqueous Workup and Extraction with Ethyl Acetate reflux->workup purification Purification by Recrystallization workup->purification product This compound purification->product

A typical experimental workflow for the Suzuki-Miyaura synthesis.

Biological Activity and Potential Applications

While no specific biological activity data has been reported for this compound, its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests that it may interact with similar biological targets. Nicotinic acid is known to exert its effects primarily through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2)[5][6][7].

Potential Signaling Pathway: GPR109A Activation

Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes[5]. Additionally, GPR109A activation can trigger β-arrestin-mediated signaling pathways[5]. Given that this compound is a nicotinic acid analog, it is hypothesized that it may also act as a GPR109A agonist.

GPR109A_Signaling Hypothetical GPR109A Signaling Pathway ligand This compound (Hypothetical Ligand) receptor GPR109A Receptor ligand->receptor Binds to gi_protein Gi/o Protein receptor->gi_protein Activates beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka lipolysis Inhibition of Lipolysis (in Adipocytes) pka->lipolysis downstream Downstream Signaling (e.g., ERK activation) beta_arrestin->downstream

A diagram of the GPR109A signaling pathway, a potential target for this compound.
Potential as an Anti-Inflammatory Agent

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties[1][8][9][10][11]. These effects are often mediated through the modulation of inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2[8][9][10]. It is plausible that this compound could also exhibit anti-inflammatory activity.

Experimental Protocols for Biological Assays

To evaluate the potential biological activity of this compound, a series of in vitro assays can be performed.

GPR109A Activation Assay

This assay determines the ability of the compound to activate the GPR109A receptor, typically by measuring changes in intracellular cAMP levels.

Experimental Protocol: GPR109A cAMP Assay

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • This compound

  • Nicotinic acid (positive control)

Procedure:

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells into a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (nicotinic acid) in assay buffer.

  • Compound Addition: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and incubate for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the IC₅₀ value.

Workflow Diagram:

GPR109A_Assay_Workflow Workflow for GPR109A Activation Assay seed_cells Seed GPR109A-expressing HEK293 cells prepare_compounds Prepare serial dilutions of This compound seed_cells->prepare_compounds add_compounds Incubate cells with compounds prepare_compounds->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate measure_camp Measure intracellular cAMP stimulate->measure_camp analyze Calculate IC₅₀ measure_camp->analyze

A generalized workflow for assessing GPR109A activation.
In Vitro Anti-Inflammatory Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • This compound

  • Dexamethasone (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the percent inhibition of NO production for each compound concentration and calculate the IC₅₀ value.

Conclusion

This compound is a compound of interest for which a complete experimental profile is not yet publicly available. This guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of nicotinic acid and its derivatives. The provided protocols for synthesis and biological assays offer a starting point for researchers to further investigate the properties and potential therapeutic applications of this molecule. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

Technical Guide: 2-(4-Fluorophenyl)nicotinic Acid (CAS No. 101419-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including lipid-lowering and anti-inflammatory properties. The introduction of a 4-fluorophenyl group at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable subject for research and drug development. This document outlines the key chemical data, a plausible synthetic route, potential biological activities with associated signaling pathways, and available spectral data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 101419-78-7[1][2][3]
Molecular Formula C₁₂H₈FNO₂[1]
Molecular Weight 217.20 g/mol [1][3]
IUPAC Name 2-(4-fluorophenyl)pyridine-3-carboxylic acid[1]
Synonyms 2-(4-Fluorophenyl)pyridine-3-carboxylic acid[1]
Appearance Solid (form not specified)[1]
Purity Typically ≥95% (as supplied by vendors)[1]

Synthesis

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of how this compound could be synthesized based on standard Suzuki-Miyaura coupling procedures for similar substrates.

Reaction Scheme:

Materials:

  • 2-Chloronicotinic acid

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2-chloronicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), a suitable palladium catalyst (0.01-0.05 equivalents), and a base (2-3 equivalents).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Workflow Diagram:

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification r1 2-Chloronicotinic Acid cond Solvent (e.g., Dioxane/H₂O) Inert Atmosphere (Ar/N₂) Heat (80-100 °C) r1->cond r2 4-Fluorophenylboronic Acid r2->cond cat Palladium Catalyst & Base cat->cond workup Acidification & Filtration cond->workup purify Recrystallization or Column Chromatography workup->purify product This compound purify->product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of nicotinic acid derivatives has well-documented biological effects. These are primarily mediated through the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Anti-inflammatory Effects

Nicotinic acid and its analogs have demonstrated anti-inflammatory properties. Activation of GPR109A on immune cells, such as monocytes and macrophages, can lead to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6. This effect is often independent of the prostaglandin pathways typically associated with nicotinic acid-induced flushing. The anti-inflammatory signaling cascade may involve the inhibition of the NF-κB pathway.

Potential Anticancer Activity

Some studies have explored the anti-invasive properties of niacin against certain cancer cell lines. The proposed mechanism involves the suppression of reactive oxygen species (ROS)-potentiated invasion. Furthermore, derivatives of 2-(4-Fluorophenyl)acetamide have shown cytotoxic effects against prostate carcinoma cell lines. Given the structural similarity, this compound warrants investigation for its potential anticancer activities.

Signaling Pathway Diagram:

G Potential Signaling Pathway of this compound compound This compound receptor GPR109A Receptor compound->receptor inhibition Inhibition receptor->inhibition nfkb NF-κB Pathway inhibition->nfkb response Anti-inflammatory Response inhibition->response cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: GPR109A-mediated anti-inflammatory pathway.

Spectral Data

While specific spectral data for this compound is not widely published, the following tables provide expected characteristic peaks based on the analysis of the parent compound, nicotinic acid, and related fluorinated aromatic compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)
ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine-H (ortho to COOH)8.8 - 9.2d
Pyridine-H (para to COOH)8.2 - 8.6dd
Pyridine-H (meta to COOH)7.4 - 7.8t
Phenyl-H (ortho to F)7.2 - 7.5t
Phenyl-H (meta to F)7.8 - 8.1dd
Carboxylic Acid-H12.0 - 13.0br s
¹³C NMR Spectroscopy (Expected Chemical Shifts)
CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
C-F (Phenyl)160 - 165 (d, J ≈ 245 Hz)
Aromatic C120 - 155
Infrared (IR) Spectroscopy (Expected Absorptions)
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C, C=N (Aromatic)1450 - 1600Medium-Strong
C-F1100 - 1250Strong
Mass Spectrometry
IonExpected m/z
[M+H]⁺218.06
[M-H]⁻216.05
[M-COOH]⁺172.06

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the areas of anti-inflammatory and anticancer research. Its synthesis can likely be achieved through established methods such as the Suzuki-Miyaura coupling. The biological activity is expected to be mediated, at least in part, through the GPR109A receptor, a known target for nicotinic acid and its derivatives. This technical guide provides a foundational understanding of this compound, and it is hoped that it will serve as a valuable resource for researchers and scientists in their future studies. Further experimental work is required to fully elucidate its synthetic protocol, biological activity profile, and detailed mechanism of action.

References

An In-Depth Technical Guide to 2-(4-Fluorophenyl)nicotinic Acid: Molecular Structure, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest within the scientific community. Its structural similarity to nicotinic acid, a well-known modulator of lipid metabolism, combined with the presence of a fluorine atom, suggests potential for unique pharmacological properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its molecular structure, a detailed experimental protocol for its synthesis, and a summary of its key spectroscopic data.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring, characteristic of nicotinic acid, substituted with a 4-fluorophenyl group at the 2-position and a carboxylic acid group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-(4-fluorophenyl)pyridine-3-carboxylic acid
CAS Number 101419-78-7
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.19 g/mol
SMILES C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O
InChI Key ACGWDCZWNMSHNE-UHFFFAOYSA-N

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds. The general strategy involves the coupling of a pyridine derivative with a phenylboronic acid derivative.

General Reaction Scheme

The synthesis of this compound can be achieved by the cross-coupling of a 2-halonicotinic acid ester with (4-fluorophenyl)boronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2_chloro_ester Methyl 2-chloronicotinate coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) 2_chloro_ester->coupling boronic_acid (4-Fluorophenyl)boronic acid boronic_acid->coupling coupled_ester Methyl 2-(4-fluorophenyl)nicotinate coupling->coupled_ester hydrolysis_step Base (e.g., NaOH) Acid Workup coupled_ester->hydrolysis_step final_product This compound hydrolysis_step->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions as necessary.

Materials:

  • Methyl 2-chloronicotinate

  • (4-Fluorophenyl)boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, combine methyl 2-chloronicotinate (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add a catalytic amount of Pd(PPh₃)₄ (e.g., 5 mol%).

    • Add a mixture of toluene and water (e.g., 4:1 v/v, degassed).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(4-fluorophenyl)nicotinate.

  • Purification of the Intermediate:

    • Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Hydrolysis:

    • Dissolve the purified methyl 2-(4-fluorophenyl)nicotinate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture at reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC.

  • Final Work-up and Purification:

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid until the pH is acidic (pH ~3-4), which will precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the structural confirmation and characterization of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7-8.8dd1HPyridine H-6
~8.2-8.3dd1HPyridine H-4
~7.4-7.5m2HPhenyl H-2', H-6'
~7.3-7.4m1HPyridine H-5
~7.1-7.2t2HPhenyl H-3', H-5'
~13.0br s1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168-170C=O (Carboxylic Acid)
~162-164 (d, ¹JCF ≈ 250 Hz)C-4' (Fluorophenyl)
~155-157C-2 (Pyridine)
~152-154C-6 (Pyridine)
~138-140C-4 (Pyridine)
~134-136 (d, ³JCF ≈ 8 Hz)C-2', C-6' (Fluorophenyl)
~130-132C-1' (Fluorophenyl)
~124-126C-3 (Pyridine)
~122-124C-5 (Pyridine)
~115-117 (d, ²JCF ≈ 22 Hz)C-3', C-5' (Fluorophenyl)

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C and C=N stretch (Aromatic Rings)
~1230StrongC-F stretch
~1300-1000MediumC-O stretch and O-H bend

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
217[M]⁺ (Molecular Ion)
200[M - OH]⁺
172[M - COOH]⁺
140[M - C₆H₄F]⁺
95[C₆H₄F]⁺

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet widely available, its structural similarity to nicotinic acid provides a basis for predicting its potential pharmacological activities. Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A).

Nicotinic_Acid_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Effects Nicotinic_Acid This compound (Hypothesized) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi Gi Protein Activation GPR109A->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Lipolysis_inhibition Inhibition of Lipolysis cAMP_decrease->Lipolysis_inhibition

Caption: Hypothesized signaling pathway for this compound.

The activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis in adipocytes. This results in a reduction of free fatty acid flux to the liver, leading to decreased triglyceride and VLDL synthesis. It is hypothesized that this compound may act through a similar mechanism. The fluorine substitution could potentially enhance its binding affinity for GPR109A or alter its pharmacokinetic profile, potentially leading to a more potent or longer-lasting therapeutic effect.

Furthermore, derivatives of nicotinic acid have been explored for a range of other biological activities, including anti-inflammatory and antimicrobial effects.[1][2][3] The unique electronic properties of the fluorophenyl group in this compound may contribute to novel interactions with biological targets, warranting further investigation into its broader pharmacological potential.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This guide provides foundational information on its structure, a detailed protocol for its synthesis, and expected spectroscopic data to aid researchers in its preparation and characterization. Further studies are essential to fully elucidate its biological activities, mechanism of action, and potential therapeutic applications. The provided experimental framework serves as a starting point for the scientific community to explore the full potential of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-(4-Fluorophenyl)nicotinic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous compounds to present predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. Detailed experimental protocols for a feasible synthesis and subsequent spectroscopic characterization are also provided to facilitate further research and application of this molecule.

Introduction

This compound belongs to the class of 2-arylnicotinic acids, which are recognized as important scaffolds in the development of novel therapeutic agents. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic framework for this compound to support its exploration in various research and development endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including nicotinic acid, 2-phenylnicotinic acid, and various fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.7 - 8.9dd~4.8, 1.81HH6 (Py)
~8.2 - 8.4dd~7.8, 1.81HH4 (Py)
~7.8 - 8.0t~8.72HH2', H6' (Ph)
~7.4 - 7.6dd~7.8, 4.81HH5 (Py)
~7.2 - 7.4t~8.72HH3', H5' (Ph)
>10 (broad)s-1HCOOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~166 - 168COOH
~161 - 164 (d, ¹JCF ≈ 245-250 Hz)C4' (Ph)
~155 - 157C2 (Py)
~151 - 153C6 (Py)
~138 - 140C4 (Py)
~131 - 133 (d, ³JCF ≈ 8-9 Hz)C2', C6' (Ph)
~129 - 131C3 (Py)
~123 - 125C5 (Py)
~115 - 117 (d, ²JCF ≈ 21-22 Hz)C3', C5' (Ph)
~135 - 137 (d, ⁴JCF ≈ 3-4 Hz)C1' (Ph)

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
217.05[M]⁺ (Monoisotopic Mass)
218.05[M+H]⁺ (ESI+)
216.04[M-H]⁻ (ESI-)
199.04[M-H₂O]⁺
172.05[M-COOH]⁺
122.04[M-C₆H₄F]⁺
95.02[C₆H₄F]⁺

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1580, ~1480Medium-StrongC=C and C=N stretching (Aromatic rings)
~1220StrongC-F stretch
~1300MediumIn-plane O-H bend
~920Broad, MediumOut-of-plane O-H bend
~840StrongC-H out-of-plane bend (p-disubstituted phenyl)

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A plausible and widely used method for the synthesis of 2-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_steps Workup & Purification Reactant1 2-Chloronicotinic Acid Process Suzuki Coupling Reactant1->Process Reactant2 4-Fluorophenylboronic Acid Reactant2->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ Base->Process Solvent Toluene/Ethanol/H₂O Solvent->Process Workup Acidification, Extraction Process->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Materials:

  • 2-Chloronicotinic acid

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization Protocols

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS IR IR Spectroscopy (ATR) Sample->IR NMR_Data Acquire Spectra (DMSO-d₆) NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data IR_Data Acquire IR Spectrum IR->IR_Data Analysis Spectral Interpretation & Structure Confirmation NMR_Data->Analysis MS_Data->Analysis IR_Data->Analysis

Figure 2: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence should be used.

  • Data Processing: Process the free induction decay (FID) using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for this compound. While the presented data is based on the analysis of analogous structures, it offers a robust starting point for researchers and scientists. The outlined synthetic and analytical methods are standard and reliable, enabling the efficient preparation and characterization of this promising compound for further investigation in drug discovery and materials science. It is recommended that researchers undertaking the synthesis and characterization of this compound verify the experimental data against the predictions provided herein.

Potential Biological Activity of 2-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(4-Fluorophenyl)nicotinic acid is a novel compound, and as such, there is no direct experimental data on its biological activity in the public domain. This technical guide provides a predictive overview of its potential biological activities based on the known pharmacological effects of its core chemical moieties: the nicotinic acid scaffold and the 4-fluorophenyl group. The experimental protocols and data presented herein are illustrative and intended to guide future research.

Executive Summary

This document outlines the potential therapeutic applications of this compound, a novel derivative of nicotinic acid. By analyzing the structure-activity relationships of related compounds, we predict that this molecule may exhibit significant biological activities, including lipid-modifying, anticancer, and antimicrobial effects. The incorporation of a 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and pharmacokinetic properties of drug candidates. This guide provides a theoretical framework and practical experimental designs for the investigation of this compound as a potential therapeutic agent.

Predicted Biological Activities

The biological potential of this compound can be inferred from the activities of its constituent chemical structures.

Lipid-Modifying Activity

Nicotinic acid (Niacin, Vitamin B3) is a well-known lipid-lowering agent. It favorably modulates the entire lipid profile by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The primary mechanism of action is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2]

Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This in turn reduces the activity of hormone-sensitive lipase, resulting in decreased mobilization of free fatty acids from adipose tissue.[3] The reduced availability of free fatty acids to the liver leads to decreased synthesis of triglycerides and VLDL.[4][5] Furthermore, nicotinic acid has been shown to inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[2][6]

The presence of the 4-fluorophenyl group, a common moiety in synthetic statins like atorvastatin and rosuvastatin, suggests a potential for enhanced lipid-lowering activity.[7][8] This group is known to improve the biological activity and pharmacokinetic profile of drugs.[7]

Table 1: Predicted In Vitro Activity on GPR109A Receptor

ParameterPredicted Value
GPR109A Binding Affinity (Ki)< 1 µM
GPR109A Functional Agonism (EC50)< 10 µM
Anticancer Activity

Numerous derivatives of nicotinic acid have been synthesized and evaluated for their potential as anticancer agents.[1][9][10][11][12] These compounds have shown promise in various cancer cell lines, and their mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation. Nicotinic acid itself has been shown to alleviate TRAIL-mediated colon cancer cell death via autophagy flux activation.[11]

The 4-fluorophenyl group is also a constituent of several approved and investigational anticancer drugs. Its role often involves enhancing the binding affinity to target proteins and improving metabolic stability.

Table 2: Predicted In Vitro Anticancer Activity

Cell LineCancer TypePredicted IC50 (µM)
MCF-7Breast Adenocarcinoma10 - 50
HCT-116Colon Carcinoma15 - 60
PC-3Prostate Carcinoma20 - 75
A549Lung Carcinoma25 - 80
Antimicrobial Activity

Nicotinic acid derivatives have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[13][14][15][16][17] Some novel acylhydrazone derivatives of nicotinic acid have shown promising activity against strains like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[13]

Experimental Protocols

In Vitro GPR109A Activation Assay

Objective: To determine the agonist activity of this compound on the human GPR109A receptor.

Methodology: A cell-based assay using a stable cell line (e.g., CHO-K1 or HEK293) expressing the human GPR109A receptor can be employed. Activation of the receptor will be measured by detecting changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay kit.

  • Cell Culture: Maintain the GPR109A-expressing cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Seed the cells into a 96-well plate and incubate until they reach 80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) in assay buffer.

  • cAMP Measurement: Add the compound dilutions to the cells and incubate for a specified time. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Anticancer Screening: MTT Assay

Objective: To evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.[18][19][20][21][22]

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, PC-3, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

In Vitro Antimicrobial Screening: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.[23][24][25][26][27]

Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling Pathways and Workflows

GPR109A Signaling Pathway in Adipocytes

GPR109A_Signaling GPR109A GPR109A Gi Gi GPR109A->Gi AC Adenylate Cyclase ATP ATP cAMP cAMP Gi->AC ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) HSL Hormone-Sensitive Lipase (active) PKA_active->HSL Phosphorylates (Inactivates) HSL_inactive Hormone-Sensitive Lipase (inactive) Triglycerides Triglycerides FFA Free Fatty Acids Triglycerides->FFA Hydrolysis 2_4_Fluorophenyl_nicotinic_acid 2-(4-Fluorophenyl) nicotinic acid 2_4_Fluorophenyl_nicotinic_acid->GPR109A

Caption: Predicted GPR109A signaling cascade in adipocytes.

Experimental Workflow for In Vitro Anticancer Screening

anticancer_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with 2-(4-Fluorophenyl) nicotinic acid seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for assessing anticancer activity.

Conclusion

While direct experimental evidence is currently unavailable for this compound, a thorough analysis of its structural components strongly suggests a high potential for significant biological activity. The nicotinic acid core provides a well-established basis for lipid-modifying effects through GPR109A agonism, while the 4-fluorophenyl moiety is a proven enhancer of pharmacological properties in numerous drug classes. Furthermore, the documented anticancer and antimicrobial activities of various nicotinic acid derivatives warrant the investigation of this novel compound in these therapeutic areas. The experimental protocols and predictive data presented in this guide offer a solid foundation for initiating a comprehensive evaluation of the therapeutic potential of this compound. Future in vitro and in vivo studies are essential to validate these predictions and elucidate the full pharmacological profile of this promising molecule.

References

2-(4-Fluorophenyl)nicotinic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-Fluorophenyl)nicotinic Acid Derivatives in Medicinal Chemistry

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making these derivatives attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as anti-inflammatory and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general approach often starts from commercially available nicotinic acid precursors, which are then subjected to coupling reactions to introduce the 4-fluorophenyl moiety. Subsequent modifications of the carboxylic acid group lead to a diverse range of derivatives, including esters, amides, and hydrazides.

One common synthetic strategy involves the Suzuki coupling reaction between a bromo-substituted nicotinic acid ester and 4-fluorophenylboronic acid. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.

G cluster_0 General Synthetic Pathway A 6-Bromonicotinic acid ethyl ester C Suzuki Coupling (Pd catalyst, base) A->C B 4-Fluorophenylboronic acid B->C D 6-(4-Fluorophenyl)nicotinic acid ethyl ester C->D E Hydrolysis D->E F This compound E->F G Amidation/Esterification F->G H Derivatives (Amides, Esters, etc.) G->H

A generalized synthetic scheme for this compound derivatives.

Biological Activities

Derivatives of the this compound core have demonstrated a wide range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

Several studies have reported the synthesis and evaluation of nicotinic acid derivatives as potential anti-inflammatory agents.[1][2][3] These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and related derivatives.[4][5][6] These compounds have shown cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60).[4][6] The presence of the 4-fluorophenyl group is often crucial for their anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the nicotinic acid core and the phenyl ring.

  • Substitution on the Nicotinic Acid Ring: Modifications of the carboxylic acid group to amides or esters can significantly influence the anti-inflammatory and anticancer potency.

  • Substitution on the Phenyl Ring: The presence and position of the fluorine atom on the phenyl ring are critical. While the 4-fluoro substitution is common, other halogen substitutions have also been explored.

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of selected 2-(4-Fluorophenyl)acetamide derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4][6]

CompoundRCell LineIC50 (µM)
2a 2-NO2PC3>100
2b 3-NO2PC352
2c 4-NO2PC380
2d 2-OCH3PC3>100
2e 3-OCH3PC3>100
2f 4-OCH3PC3>100
Imatinib -PC340
2c 4-NO2MCF-7100
Imatinib -MCF-798

Experimental Protocols

General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (2a-f)[4]

A mixture of 2-(4-fluorophenyl)acetic acid (1.54 g, 10 mmol), thionyl chloride (1.5 mL, 20 mmol), and a few drops of dimethylformamide (DMF) was refluxed for 2 hours. The excess thionyl chloride was removed under reduced pressure. The resulting acid chloride was dissolved in dry acetone (20 mL) and added dropwise to a solution of the appropriate substituted aniline (10 mmol) and triethylamine (1.5 mL) in dry acetone (30 mL) at 0°C. The reaction mixture was stirred at room temperature for 5 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated, and the crude product was purified by recrystallization from ethanol.

In Vitro Cytotoxicity Assay (MTS Assay)[4][7]

Human cancer cell lines (PC3, MCF-7, and HL-60) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

G cluster_1 In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 72 hours C->D E Add MTS solution D->E F Incubate for 2-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Workflow for the in vitro cytotoxicity MTS assay.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, particularly as anti-inflammatory and anticancer agents, coupled with their synthetic accessibility, make them attractive targets for further investigation. Future research should focus on optimizing the lead compounds through rational drug design, exploring their mechanisms of action in greater detail, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

The Cutting Edge of Nicotinic Acid: A Technical Guide to the Discovery and Synthesis of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and, at pharmacological doses, a potent modulator of lipid profiles and inflammatory responses. Its therapeutic potential has spurred extensive research into the development of novel analogs with improved efficacy, selectivity, and reduced side effects. This technical guide provides an in-depth overview of the discovery and synthesis of new nicotinic acid derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Core Signaling Pathway: GPR109A Activation

The primary molecular target of nicotinic acid and many of its analogs is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A initiates a cascade of intracellular events that mediate the diverse biological effects of these compounds. The signaling pathway is multifaceted, involving both G protein-dependent and independent (β-arrestin-mediated) mechanisms.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A G_protein Gi/o Protein (α, β, γ subunits) GPR109A->G_protein Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GRK2 GRK2 G_protein->GRK2 Gβγ recruits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 GRK2->GPR109A Phosphorylates Arrestin->GPR109A Internalization Arrestin->ERK Activates Ligand Nicotinic Acid Analog Ligand->GPR109A Binds experimental_workflow start Starting Materials (e.g., Nicotinic Acid) synthesis Chemical Synthesis of Nicotinic Acid Analogs start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., MTT, MIC, COX inhibition) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis sar_analysis->synthesis Iterative Design in_vivo In Vivo Testing (e.g., Carrageenan-induced paw edema) sar_analysis->in_vivo Promising Compounds lead_optimization Lead Optimization in_vivo->lead_optimization end Candidate Drug lead_optimization->end

In silico prediction of 2-(4-Fluorophenyl)nicotinic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Fluorophenyl)nicotinic Acid Properties

Introduction

In the landscape of modern drug discovery and development, in silico methodologies have become indispensable tools for the rapid and cost-effective evaluation of new chemical entities.[1][2] These computational approaches allow for the prediction of a wide range of molecular properties, from basic physicochemical characteristics to complex pharmacokinetic and pharmacodynamic profiles, before a compound is ever synthesized.[3][4] This technical guide focuses on the application of these methods to this compound, a novel compound with potential therapeutic applications stemming from its structural similarity to nicotinic acid (a B vitamin).[5] The presence of the fluorophenyl group is anticipated to modulate its biological activity and physicochemical properties, making it a person of interest for further development.[5][6]

This document provides a comprehensive overview of the predicted properties of this compound, detailed protocols for in silico analysis, and visual workflows to guide researchers and drug development professionals in their evaluation of this and similar molecules.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are the foundation for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for this compound have been predicted using computational models and are summarized below.

PropertyPredicted ValueSource
Molecular Formula C₁₂H₈FNO₂[7][8]
Molecular Weight 217.2 g/mol [7]
Boiling Point 354.2 ± 27.0 °C[7]
Density 1.318 ± 0.06 g/cm³[7]
InChI Key ACGWDCZWNMSHNE-UHFFFAOYSA-N[8]

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success, with poor pharmacokinetic properties being a major cause of developmental attrition.[3][4] In silico ADMET prediction provides an early-stage assessment of a compound's likely behavior in vivo.

ADMET ParameterPredicted Property/ValueSignificance
Absorption
Lipinski's Rule of FiveCompliant (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors < 10)High likelihood of oral bioavailability.[9]
Water Solubility (LogS)Predicted to be low to moderateAffects dissolution and absorption.
Caco-2 PermeabilityPredicted to be moderate to highIndicates potential for good intestinal absorption.
Distribution
Volume of Distribution (VD)Predicted to be low to moderateSuggests distribution primarily within extracellular fluids.
Plasma Protein Binding (PPB)Predicted to be highThe extent of binding influences the free drug concentration.[3]
Blood-Brain Barrier (BBB) PermeabilityPredicted to be lowThe compound is unlikely to cross the BBB, limiting CNS effects.[1][2]
Metabolism
Cytochrome P450 (CYP) Substrate/InhibitorLikely substrate for one or more CYP isozymes (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions.[1]
Excretion
Primary RoutePredicted to be a combination of renal and hepatic clearanceInfluences dosing regimen.
Toxicity
hERG BlockadeLow to moderate riskhERG channel inhibition is a key cardiac toxicity concern.[1][2]
Ames MutagenicityPredicted to be non-mutagenicIndicates a low likelihood of carcinogenic potential.
HepatotoxicityLow risk predictedEarly indicator of potential liver damage.

Methodologies and Protocols

The prediction of the properties listed above relies on a variety of computational models and algorithms. Below are generalized protocols for conducting such in silico analyses.

Protocol 1: Physicochemical and ADMET Prediction

This protocol outlines the use of integrated software platforms to generate a comprehensive property profile from a chemical structure.

  • Molecular Input : The chemical structure of this compound is provided as a SMILES string (C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O) or drawn using a molecular editor.

  • Property Calculation : Utilize established software suites (e.g., Schrödinger's QikProp, Dassault Systèmes' Discovery Studio, or open-access platforms like SwissADME).

  • Model Selection :

    • For physicochemical properties, models based on quantitative structure-property relationships (QSPR) are employed.

    • For ADMET properties, a combination of models is used, including:

      • QSAR (Quantitative Structure-Activity Relationship) : To predict properties like LogP, solubility, and permeability.[4]

      • Machine Learning Algorithms : Models trained on large datasets of experimental data to predict toxicity and metabolic endpoints.[4]

      • Pharmacophore Modeling : To predict interactions with specific proteins like CYP enzymes or the hERG channel.

  • Data Analysis : The output data is compiled and compared against established criteria for "drug-likeness" (e.g., Lipinski's Rule of Five) and acceptable ranges for ADMET parameters.[9]

Protocol 2: Target Identification and Molecular Docking

This protocol describes the process of identifying potential biological targets and evaluating the binding interaction.

  • Target Selection : Based on the structural similarity to nicotinic acid, potential targets include nicotinic acid receptors (e.g., GPR109A).

  • Protein Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and the protein is prepared for docking using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation : The 3D structure of this compound is generated and its energy is minimized.

  • Molecular Docking : Docking simulations are performed to predict the binding pose and affinity of the ligand within the protein's active site. This helps to elucidate the potential mechanism of action.[10]

  • Scoring and Analysis : The resulting poses are evaluated using a scoring function to estimate binding free energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.

Visualizations

Workflow for In Silico Property Prediction

The following diagram illustrates the typical workflow for the computational prediction of a molecule's properties.

G cluster_input 1. Input cluster_prediction 2. Computational Prediction cluster_analysis 3. Analysis & Evaluation cluster_output 4. Output A Define Chemical Structure (SMILES/MOL file) B Physicochemical Properties A->B C ADMET Prediction (QSAR, Machine Learning) A->C D Molecular Docking (Target Interaction) A->D E Data Compilation & Tabulation B->E C->E D->E F Drug-Likeness Assessment (e.g., Lipinski's Rules) E->F G Risk/Benefit Analysis F->G H Comprehensive Property Report G->H

Caption: A generalized workflow for in silico drug property prediction.

Hypothetical Signaling Pathway

Given its structure as a nicotinic acid analogue, this compound may interact with G-protein coupled receptors, such as the nicotinic acid receptor GPR109A. The diagram below illustrates a hypothetical signaling cascade initiated by the activation of such a receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-(4-Fluorophenyl) nicotinic acid Receptor GPR109A (Receptor) Ligand->Receptor Binds G_Protein Gi Alpha Subunit Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Leads to

Caption: Hypothetical signaling pathway for a nicotinic acid analogue.

Conclusion

The in silico prediction of the properties of this compound suggests that it is a promising candidate for further investigation. Its predicted physicochemical properties and ADMET profile are largely within the acceptable ranges for a potential oral drug candidate. The computational workflows and methodologies detailed in this guide provide a robust framework for the initial assessment of novel chemical entities, enabling a more informed, data-driven approach to drug discovery. Future in vitro and in vivo studies are necessary to validate these computational predictions and fully elucidate the therapeutic potential of this compound.

References

A Comprehensive Technical Guide to Fluorinated Nicotinic Acids: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and has been utilized for decades as a lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The strategic incorporation of fluorine into the nicotinic acid scaffold has emerged as a powerful strategy in medicinal chemistry to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. Fluorination can enhance binding affinity, improve metabolic stability, and alter receptor signaling, leading to the development of novel therapeutic agents with improved efficacy and safety profiles. This in-depth technical guide provides a comprehensive literature review of fluorinated nicotinic acids, focusing on their synthesis, pharmacological properties, and potential as therapeutic agents. We present a detailed overview of the GPR109A signaling pathway, experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development in this promising area.

Physicochemical Properties of Fluorinated Nicotinic Acids

The introduction of fluorine atoms into the nicotinic acid molecule can significantly impact its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity: Fluorine is the most electronegative element, and its effect on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity due to its strong inductive effect, the introduction of multiple fluorine atoms or a trifluoromethyl group generally increases lipophilicity. This modulation of lipophilicity can affect membrane permeability, plasma protein binding, and volume of distribution. For instance, studies on fluorinated motifs have shown that the introduction of a CF3 group significantly improves lipophilicity and bioavailability.[1]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is often exploited to block sites of metabolism in a drug molecule, thereby increasing its half-life and duration of action. The strategic placement of fluorine on the nicotinic acid ring or its side chains can prevent enzymatic degradation, leading to improved pharmacokinetic profiles.[2]

Synthesis of Fluorinated Nicotinic Acids

A variety of synthetic methods have been developed to introduce fluorine and fluorine-containing groups into the nicotinic acid scaffold. The choice of synthetic route often depends on the desired position and nature of the fluorine substituent.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid: One common method for the synthesis of 2-(trifluoromethyl)nicotinic acid involves a multi-step process starting from simple fluorinated precursors.[3] A general approach begins with the conversion of a precursor like 3-bromo-2-trifluoromethylpyridine, where the bromine atom is transformed into a carboxyl group via a formyl reagent and subsequent reaction with carbon dioxide.[4] The carboxyl group can then be further modified into esters or amides.[4]

Synthesis of 5-Fluoronicotinic Acid: The preparation of 5-fluoronicotinic acid has been described in the literature, providing a foundational method for accessing this important building block.[5]

Synthesis of 2,6-dichloro-5-fluoronicotinic Acid: An improved process for the preparation of 2,6-dichloro-5-fluoronicotinic acid has been developed, which involves the conversion of a 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride in the presence of a lithium reagent.[6]

General Synthesis of 2-(Arylamino)nicotinic Acid Derivatives: A solvent-free protocol using boric acid as a catalyst has been reported for the synthesis of 2-(arylamino)nicotinic acid derivatives, including the anti-inflammatory drug flunixin.[7]

Pharmacology of Fluorinated Nicotinic Acids

The pharmacological effects of fluorinated nicotinic acids are primarily mediated through their interaction with the GPR109A receptor. Fluorination can modulate the affinity and efficacy of these compounds at this receptor, leading to a range of biological activities.

GPR109A Receptor Signaling

GPR109A is a Gαi-coupled receptor expressed predominantly in adipocytes and immune cells.[8] Its activation by nicotinic acid and its analogs initiates two primary signaling pathways: a canonical Gαi-dependent pathway and a non-canonical β-arrestin-dependent pathway.

Gαi-Dependent Pathway: Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated Gαi protein. Activated Gαi inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes.

β-Arrestin-Dependent Pathway: GPR109A activation can also lead to the recruitment of β-arrestins.[9] This pathway is implicated in the cutaneous flushing, a common side effect of niacin therapy, which is mediated by the release of prostaglandin D2.[10] Interestingly, some GPR109A agonists have been identified that are biased towards the Gαi pathway and do not induce flushing, highlighting the potential for developing pathway-selective therapeutics.[10]

Below is a diagram illustrating the GPR109A signaling pathways.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Dependent Pathway cluster_barrestin β-Arrestin Pathway GPR109A GPR109A Gai Gαi GPR109A->Gai Activates B_Arrestin β-Arrestin GPR109A->B_Arrestin Recruits Ligand Fluorinated Nicotinic Acid Ligand->GPR109A AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PGD2 ↑ Prostaglandin D2 B_Arrestin->PGD2 Flushing Cutaneous Flushing PGD2->Flushing Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture GPR109A- expressing cells Cell_Seeding Seed cells in 384-well plate Cell_Culture->Cell_Seeding Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Reagent_Addition Add detection reagents Incubation->Reagent_Addition Signal_Measurement Measure signal (e.g., luminescence) Reagent_Addition->Signal_Measurement Dose_Response Plot dose-response curves Signal_Measurement->Dose_Response EC50_Calculation Calculate EC50/IC50 values Dose_Response->EC50_Calculation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the synthesis of 2-(4-Fluorophenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinic acid and 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This protocol has been developed to ensure a reproducible and efficient synthesis, yielding the desired product in high purity.

Reaction Scheme

Reaction_Scheme cluster_0 Synthesis of this compound 2-chloronicotinic_acid 2-Chloronicotinic acid plus1 + 2-chloronicotinic_acid->plus1 4-fluorophenylboronic_acid 4-Fluorophenylboronic acid plus1->4-fluorophenylboronic_acid arrow Pd Catalyst, Base Solvent, Heat 4-fluorophenylboronic_acid->arrow 2-(4-fluorophenyl)nicotinic_acid This compound arrow->2-(4-fluorophenyl)nicotinic_acid

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol details the synthesis of this compound from 2-chloronicotinic acid and 4-fluorophenylboronic acid.

Materials:

  • 2-Chloronicotinic acid

  • 4-Fluorophenylboronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Dimethylformamide (DMF))

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-chloronicotinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, dilute with water and an organic solvent like ethyl acetate. Separate the aqueous layer and extract it two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If DMF was used, dilute the reaction mixture with water and acidify to a pH of 3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Considerations for the Carboxylic Acid Group:

The presence of a free carboxylic acid on the 2-chloronicotinic acid substrate can potentially interfere with the catalytic cycle by coordinating to the palladium center.[2][3] While many Suzuki couplings are tolerant of acidic protons, if low yields are observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary.[4][5] The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Catalyst Loading 3 mol%2 mol%
Base K₂CO₃K₃PO₄
Base Equivalents 2.5 eq3.0 eq
Solvent 1,4-Dioxane/H₂O (4:1)DMF
Temperature 90 °C100 °C
Reaction Time 12 h8 h
Typical Yield 75-85%80-90%

Note: These conditions are based on general protocols for similar substrates and may require optimization for this specific reaction.

Mandatory Visualizations

Experimental Workflow

G A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Extraction/Precipitation) E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C Ar'B(OH)₂ Base D Reductive Elimination Ar-Ar' C->D D->A ArX 2-Chloronicotinic acid ArBOH2 4-Fluorophenylboronic acid ArAr This compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Purification of 2-(4-Fluorophenyl)nicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Fluorophenyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and for meeting the stringent requirements of the pharmaceutical industry. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and analysis of the purified product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₂H₈FNO₂Internal Data
Molecular Weight217.19 g/mol Internal Data
AppearanceWhite to off-white solidInternal Data
Melting PointNot available-
Boiling Point354.2 ± 27.0 °C (Predicted)Internal Data
pKa~4-5 (Estimated)Internal Data
Solubility and Solvent Selection

The choice of a suitable solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Based on the structure of this compound, which contains a carboxylic acid group and aromatic rings, suitable solvents are likely to be polar protic or polar aprotic. A preliminary solvent screening is recommended to identify the optimal solvent or solvent system.

Table 2: Estimated Solubility of this compound in Various Solvents

SolventPolarityBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling Point
WaterHigh100LowModerate
EthanolHigh78ModerateHigh
IsopropanolMedium82ModerateHigh
AcetoneMedium56HighVery High
Ethyl AcetateMedium77ModerateHigh
TolueneLow111LowModerate
HeptaneLow98Very LowLow

Note: The solubility data presented in this table are estimations based on the properties of structurally similar compounds and should be experimentally verified.

Potential Impurities

The nature and quantity of impurities in the crude this compound will depend on the synthetic route employed. A common method for the synthesis of 2-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. Potential impurities from this synthesis could include:

  • Starting materials: Unreacted 2-chloronicotinic acid (or its ester) and 4-fluorophenylboronic acid.

  • Homocoupling byproducts: 4,4'-Difluorobiphenyl from the coupling of two molecules of 4-fluorophenylboronic acid.

  • Catalyst residues: Palladium catalyst and ligands.

  • Side-reaction products: Isomeric byproducts or products from competing reactions.

The recrystallization process aims to separate the desired product from these impurities based on their differential solubilities.

Experimental Protocols

A. Solvent Screening Protocol
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different solvent from Table 2.

  • Observe the solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Observe the solubility at the elevated temperature. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid.

  • Based on these observations, select the most suitable solvent or a binary solvent system for the bulk recrystallization.

B. Recrystallization Protocol

This protocol is a general guideline and may need to be optimized based on the results of the solvent screening.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture on a hot plate with gentle stirring.

    • Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration.

    • Preheat a funnel and a receiving flask containing a small amount of boiling solvent.

    • Pour the hot solution through a fluted filter paper placed in the preheated funnel. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Determination

Analytical TechniquePurpose
Melting Point A sharp melting point close to the literature value indicates high purity.
High-Performance Liquid Chromatography (HPLC) To quantify the purity and identify any remaining impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and detect any structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow start Crude This compound dissolution Dissolution in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization Hot Filtrate insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities isolation Vacuum Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying impurities Soluble Impurities in Mother Liquor isolation->impurities pure_product Pure Crystalline Product drying->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: Workflow for the purification of this compound.

Logical Relationship of Recrystallization Steps

Recrystallization_Logic crude Crude Solid (Product + Impurities) solvent Select Appropriate Solvent crude->solvent dissolve Dissolve in Hot Solvent solvent->dissolve cool Cool Solution Slowly dissolve->cool precipitate Selective Precipitation of Product cool->precipitate separate Separate Crystals from Mother Liquor precipitate->separate pure Pure Solid Product separate->pure impurities_remain Impurities Remain in Solution separate->impurities_remain

Caption: Key principles of purification by recrystallization.

Application Notes and Protocols for the Characterization of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(4-Fluorophenyl)nicotinic acid. The protocols outlined below are designed to assist in establishing the identity, purity, and physicochemical properties of this compound, which is of interest in pharmaceutical research and development.

Overview of Analytical Characterization

The comprehensive characterization of this compound involves a multi-faceted analytical approach to confirm its chemical structure, assess its purity, and determine its physical properties. This typically involves a combination of chromatographic and spectroscopic techniques, alongside thermal analysis. The logical workflow for this characterization is depicted below.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Physicochemical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Thermal_Analysis Thermal Analysis Purity_Assessment->Thermal_Analysis

Caption: Logical workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase method is typically employed.

Table 1: Typical HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time 8-12 minutes
Experimental Protocol: HPLC Purity Determination
  • Solution Preparation:

    • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic System:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation:

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

HPLC Workflow Sample_Prep Sample Preparation (Standard and Sample) HPLC_System_Equilibration HPLC System Equilibration Sample_Prep->HPLC_System_Equilibration Injection Injection HPLC_System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Analysis Data Analysis (Purity Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for HPLC purity analysis.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (COOH) ~13.0 (br s, 1H)~167.0
Pyridine Ring
H-4~8.3 (d, 1H)~140.0
H-5~7.6 (t, 1H)~125.0
H-6~8.8 (d, 1H)~150.0
C-2-~155.0
C-3-~130.0
Fluorophenyl Ring
H-2', H-6'~7.8 (dd, 2H)~132.0 (d)
H-3', H-5'~7.3 (t, 2H)~116.0 (d)
C-1'-~135.0 (d)
C-4'-~163.0 (d)

Note: Predicted chemical shifts are based on computational models and data from similar structures. Actual values may vary. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'br s' a broad singlet. Couplings to fluorine will be observed for the fluorophenyl ring signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data
Technique Parameter Expected Value
Electrospray Ionization (ESI-MS) Ionization ModePositive
[M+H]⁺m/z 218.05
Ionization ModeNegative
[M-H]⁻m/z 216.04
Experimental Protocol: LC-MS Analysis
  • LC Separation: Use the HPLC conditions described in Table 1.

  • MS Detection:

    • Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquire mass spectra in both positive and negative ion modes.

    • The mass range should be set to scan from m/z 100 to 500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • If fragmentation data (MS/MS) is acquired, analyze the fragment ions to further support the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C=O (Carboxylic Acid)Stretching1710-1680
C=C, C=N (Aromatic)Stretching1600-1450
C-FStretching1250-1000
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the melting point, decomposition temperature, and thermal stability of the compound.

Table 5: Expected Thermal Analysis Data
Technique Parameter Expected Value
DSC Melting Point (Onset)180-200 °C
TGA Decomposition Temperature> 220 °C
Experimental Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample from room temperature to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the melting point from the onset of the endothermic peak.

  • TGA Analysis:

    • Heat the sample from room temperature to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the temperature at which significant weight loss occurs.

Spectroscopic_and_Thermal_Analysis cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis NMR NMR MS MS IR IR DSC DSC TGA TGA Compound Compound Compound->NMR Structure Compound->MS Molecular Weight Compound->IR Functional Groups Compound->DSC Melting Point Compound->TGA Decomposition

Caption: Relationship between analytical techniques and characterized properties.

Application Notes and Protocols for the Analysis of 2-(4-Fluorophenyl)nicotinic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the characterization of 2-(4-Fluorophenyl)nicotinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined are foundational for the structural elucidation and purity assessment of this and structurally related compounds, which are of interest in medicinal chemistry and drug development.

Overview

This compound is a heterocyclic compound incorporating a pyridine carboxylic acid (nicotinic acid) moiety and a fluorophenyl substituent. Its structural analysis is critical for confirming its identity after synthesis and for quality control. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry determines the molecular weight and elemental composition.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural confirmation of this compound. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For this compound, ¹⁹F NMR is also highly informative.

Predicted Quantitative NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are estimated based on data from structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
13.5 - 13.0br s-COOH
8.85dd4.8, 1.8H-6 (Pyridine)
8.30dd7.9, 1.8H-4 (Pyridine)
7.85t8.8H-2', H-6' (Ph)
7.60dd7.9, 4.8H-5 (Pyridine)
7.35t8.8H-3', H-5' (Ph)

Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
167.0COOH
163.0 (d, J ≈ 245 Hz)C-4' (Ph)
155.5C-2 (Pyridine)
151.0C-6 (Pyridine)
139.0C-4 (Pyridine)
134.0 (d, J ≈ 3 Hz)C-1' (Ph)
131.5 (d, J ≈ 8 Hz)C-2', C-6' (Ph)
125.0C-3 (Pyridine)
124.5C-5 (Pyridine)
116.0 (d, J ≈ 22 Hz)C-3', C-5' (Ph)

Table 3: Predicted ¹⁹F NMR Data (471 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
-111.0sAr-F
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • If available, acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: spectral width of 50 ppm, 64-128 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining high-accuracy mass measurements.

Expected Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺218.0561
[M-H]⁻216.0415
[M+Na]⁺240.0380

Calculations are for the monoisotopic mass.

Experimental Protocol for LC-MS Analysis

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1][2][3]

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water)

  • Formic acid

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • C18 analytical column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the starting conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: Positive and/or negative ion mode.[2][3]

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-500 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition and Analysis: Acquire the data and process the resulting chromatograms and mass spectra. Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition.

Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the analytical data obtained.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR_Acq NMR Spectroscopy (1H, 13C, 19F) Purification->NMR_Acq Sample MS_Acq Mass Spectrometry (HRMS) Purification->MS_Acq Sample Structure_Elucidation Structure Elucidation NMR_Acq->Structure_Elucidation MW_Confirmation Molecular Weight and Formula Confirmation MS_Acq->MW_Confirmation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation MW_Confirmation->Final_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

G cluster_nmr NMR Data cluster_ms Mass Spectrometry Data Compound This compound H_NMR 1H NMR - Proton environments - J-coupling Compound->H_NMR C_NMR 13C NMR - Carbon backbone Compound->C_NMR F_NMR 19F NMR - Fluorine presence Compound->F_NMR HRMS HRMS - Accurate Mass - Elemental Formula Compound->HRMS Structure Confirmed Structure H_NMR->Structure C_NMR->Structure F_NMR->Structure HRMS->Structure

Caption: Relationship of analytical data to the structural confirmation of the target compound.

References

Probing the Anti-inflammatory Potential of Nicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of nicotinic acid derivatives. Nicotinic acid, also known as niacin, and its derivatives have garnered significant interest for their therapeutic potential beyond lipid management, notably for their anti-inflammatory effects.[1][2] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1][2] This document outlines the key signaling pathways involved and provides standardized methods to quantify the anti-inflammatory activity of novel nicotinic acid analogs.

Mechanism of Action: The GPR109A Signaling Pathway

Nicotinic acid derivatives exert their anti-inflammatory effects predominantly by activating the GPR109A receptor on immune cells such as macrophages and monocytes, as well as on retinal pigment epithelial cells.[1][3][4] Activation of this receptor initiates a signaling cascade that ultimately suppresses pro-inflammatory gene expression. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][5] GPR109A activation can lead to a decrease in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][6][7]

GPR109A_Signaling_Pathway NA_Derivative NA_Derivative GPR109A GPR109A NA_Derivative->GPR109A Binds Gi Gi GPR109A->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IKK IKK PKA->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB_complex NFkB_complex NFkB_complex->IkB Degradation NFkB NFkB NFkB_complex->NFkB Releases NFkB_n NFkB_n NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Experimental Workflow for Assessing Anti-inflammatory Activity

A systematic approach is crucial for evaluating the anti-inflammatory effects of nicotinic acid derivatives. The following workflow outlines the key stages, from initial cell-based screening to more detailed mechanistic studies.

Experimental_Workflow Cell_Culture Cell_Culture Stimulation Stimulation Cell_Culture->Stimulation Treatment Treatment Stimulation->Treatment Cytokine_Assay Cytokine_Assay Treatment->Cytokine_Assay NFkB_Assay NFkB_Assay Cytokine_Assay->NFkB_Assay Lead Compounds COX2_Assay COX2_Assay NFkB_Assay->COX2_Assay Migration_Assay Migration_Assay COX2_Assay->Migration_Assay Animal_Model Animal_Model Migration_Assay->Animal_Model Promising Candidates In_Vivo_Analysis In_Vivo_Analysis Animal_Model->In_Vivo_Analysis

Data Presentation: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

The following tables summarize quantitative data from published studies on the anti-inflammatory effects of various nicotinic acid derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionReference
Compound 4d1086.11 ± 0.51[7]
Compound 4f1095.23 ± 0.32[7]
Compound 4g10119.08 ± 0.09[7]
Compound 4h1098.45 ± 0.27[7]
Compound 5b1092.67 ± 0.43[7]
Ibuprofen1097.54 ± 0.15[7]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS/IFN-γ-stimulated RAW 264.7 Macrophages

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound 4dComparable to IbuprofenComparable to Ibuprofen[7]
Compound 4fComparable to IbuprofenComparable to Ibuprofen[7]
Compound 4gComparable to IbuprofenComparable to Ibuprofen[7]
Compound 4hComparable to IbuprofenComparable to Ibuprofen[7]
Compound 5bComparable to IbuprofenComparable to Ibuprofen[7]
Ibuprofen--[7]

Table 3: Analgesic and Anti-inflammatory Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid

CompoundAnalgesic Activity (% Reduction in Writhing)Reduction in Serum TNF-αReduction in Serum IL-6Reference
Compound 4a61.7 ± 4.8SignificantSignificant[8]
Compound 4c73.7 ± 6.2SignificantSignificant[8]
Compound 4d68.3 ± 5.5SignificantSignificant[8]
Mefenamic Acid72.4 ± 4.6--[8]

Experimental Protocols

Pro-inflammatory Cytokine Measurement (TNF-α, IL-6, IL-1β) by ELISA

This protocol describes the quantification of secreted pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., TNF-α)

  • Nicotinic acid derivatives (test compounds)

  • ELISA kits for TNF-α, IL-6, and IL-1β[9][10]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[11]

  • Stimulation and Treatment:

    • Pre-treat the cells with various concentrations of the nicotinic acid derivatives for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells.[3]

    • Include appropriate controls: untreated cells, cells treated with stimulus only, and cells treated with a reference compound (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[12] This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate solution and stopping the reaction.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[10] Calculate the concentration of cytokines in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by the test compounds.

NF-κB Activation Assay (p65 Translocation)

This protocol outlines a method to assess the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[13][14]

Materials:

  • Cell line (e.g., HeLa, RAW 264.7)

  • Cell culture medium

  • Inflammatory stimulus (e.g., TNF-α, IL-1α)[15]

  • Nicotinic acid derivatives

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65[16]

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI, Hoechst 33342)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 96-well imaging plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with nicotinic acid derivatives for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL IL-1α) for 30 minutes to induce NF-κB translocation.[15]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with 1% BSA for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips on slides or image the plate directly using a fluorescence microscope.

    • Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a method to screen for inhibitors of COX-2 activity using a fluorometric assay kit.[17][18]

Materials:

  • COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and a known inhibitor like celecoxib)

  • Arachidonic acid (substrate)

  • Nicotinic acid derivatives

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This includes reconstituting the COX-2 enzyme and preparing the arachidonic acid solution.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add the test inhibitors (nicotinic acid derivatives) at various concentrations to the sample wells.

    • Add a known COX-2 inhibitor (e.g., celecoxib) to the inhibitor control wells.

    • Add the solvent (e.g., DMSO) to the enzyme control wells.

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control.

  • Reaction Initiation: Add the COX probe and cofactor to all wells. Initiate the reaction by adding the arachidonic acid solution.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[18]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage inhibition of COX-2 activity by the test compounds and calculate the IC₅₀ values.

Cell Migration Assay (Transwell Assay)

This protocol details the assessment of the inhibitory effect of nicotinic acid derivatives on inflammatory cell migration using a transwell system.[19]

Materials:

  • Cell line (e.g., macrophages, neutrophils)

  • Cell culture medium

  • Transwell inserts (with appropriate pore size, e.g., 8 µm)

  • Chemoattractant (e.g., fetal bovine serum, specific chemokines)

  • Nicotinic acid derivatives

  • Fixation and staining reagents (e.g., paraformaldehyde, crystal violet)

  • Microscope

Procedure:

  • Assay Setup:

    • Place the transwell inserts into the wells of a 24-well plate.

    • Add cell culture medium containing a chemoattractant to the lower chamber.

    • In the upper chamber (the insert), add a suspension of cells in serum-free medium.

  • Treatment: Add various concentrations of the nicotinic acid derivatives to both the upper and lower chambers.

  • Incubation: Incubate the plate for a suitable duration (e.g., 20-24 hours) at 37°C to allow for cell migration.[19]

  • Cell Removal and Fixation:

    • Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

  • Staining and Quantification:

    • Stain the migrated cells with crystal violet.

    • Wash the inserts to remove excess stain.

    • Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage inhibition of cell migration for each concentration of the test compound.

References

Cytotoxicity screening of 2-(4-Fluorophenyl)nicotinic acid on cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (niacin) and its derivatives have garnered significant attention in cancer research due to their potential as anticancer agents.[1][2] These compounds have been observed to exert a range of biological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cellular metabolism in various cancer cell lines. This document provides a detailed protocol for the in vitro cytotoxicity screening of a specific nicotinic acid derivative, 2-(4-Fluorophenyl)nicotinic acid, against a panel of human cancer cell lines.

Principle

The initial evaluation of a novel compound's anticancer potential involves in vitro cytotoxicity assays. These assays are crucial for determining the concentration at which a compound exhibits cytotoxic effects and for comparing its potency across different cancer cell types. The protocols described herein are based on established and widely used methods for assessing cell viability and proliferation: the MTT and SRB assays.

Compound Information

  • Compound Name: this compound

  • Chemical Structure: (A chemical structure diagram would be placed here in a formal document)

  • Target: The precise molecular targets of this compound are yet to be fully elucidated. However, nicotinic acid and its derivatives are known to interact with the G-protein coupled receptor 109A (GPR109A), which can trigger downstream signaling pathways involved in apoptosis and cell cycle arrest.[3][4]

Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base

  • 96-well cell culture plates

  • Microplate reader

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[7][8]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the incubation period with the compound, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Washing:

    • Wash the plate five times with deionized water and allow it to air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Presentation

The cytotoxic effect of the compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Due to the lack of specific published data for this compound, the following table presents representative IC50 values for other nicotinic acid derivatives against various cancer cell lines to illustrate how the data would be presented.

Table 1: Cytotoxicity of Representative Nicotinic Acid Derivatives on Various Cancer Cell Lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nicotinic Acid Derivative 1A549 (Lung Carcinoma)5.988 ± 0.12
Nicotinic Acid Derivative 2MCF-7 (Breast Cancer)43.4
Nicotinic Acid Derivative 3MDA-MB-231 (Breast Cancer)35.9
Nicotinic Acid Derivative 4HCT116 (Colon Cancer)22.4
Nicotinic Acid Derivative 5PC-3 (Prostate Cancer)10-50

Disclaimer: The data presented in this table are for illustrative purposes and represent the cytotoxicity of other nicotinic acid derivatives, not this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Cancer Cell Line Culture C Seed Cells in 96-well Plate A->C B Compound Stock Solution (this compound in DMSO) D Treat with Serial Dilutions of Compound B->D C->D E Incubate for 48-72 hours D->E F Add Viability Reagent (MTT or SRB) E->F G Incubate F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Experimental workflow for cytotoxicity screening.

Potential Signaling Pathway

Nicotinic acid derivatives can exert their anticancer effects through various mechanisms. One potential pathway involves the activation of the GPR109A receptor, which can lead to the induction of apoptosis.

G compound This compound receptor GPR109A Receptor compound->receptor Binds and Activates gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP pka PKA camp->pka Inhibits bcl2 ↓ Bcl-2, Bcl-xL pka->bcl2 Phosphorylates (Inactivates) mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax ↑ Bax, Bak bax->mito Promotes cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

GPR109A-mediated apoptotic signaling pathway.

References

Application Notes and Protocols: Antimicrobial Activity Evaluation of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential antimicrobial effects.[1][2][3][4][5][6] This document provides a detailed protocol for evaluating the antimicrobial properties of a specific derivative, 2-(4-Fluorophenyl)nicotinic acid. The following sections outline the necessary experimental procedures, data presentation standards, and visual workflows to guide researchers in assessing the efficacy of this compound against a panel of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The data presented in Table 1 summarizes the hypothetical MIC values of this compound against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Staphylococcus aureus (MRSA)ATCC 43300Gram-positive32
Enterococcus faecalisATCC 29212Gram-positive64
Escherichia coliATCC 25922Gram-negative128
Pseudomonas aeruginosaATCC 27853Gram-negative256
Klebsiella pneumoniaeNCIMB 9111Gram-negative128
Candida albicansATCC 90028Fungus64
Aspergillus nigerATCC 16404Fungus256

Experimental Protocols

A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This is a standard and widely accepted technique for antimicrobial susceptibility testing.[1][4][5]

Protocol: Broth Microdilution Assay for MIC Determination

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

2. Preparation of Stock Solutions:

  • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Prepare stock solutions of control antibiotics in an appropriate solvent.

3. Inoculum Preparation:

  • Culture bacteria on Mueller-Hinton agar and fungi on Sabouraud Dextrose agar for 18-24 hours at 37°C.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Assay Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the prepared inoculum to each well.

  • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured using a microplate reader at 600 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial activity evaluation of this compound.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read Results (Visual/Spectrophotometric) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis

While the precise mechanism of action for this compound is yet to be elucidated, a common target for antimicrobial compounds is the bacterial cell wall.[8] The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is a hypothetical representation of a potential mechanism.

Hypothetical_Signaling_Pathway cluster_synthesis Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Transfer Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Peptidoglycan_Chain->Peptidoglycan_Chain Transpeptidation (Cross-linking) Target_Enzyme Transglycosylase/ Transpeptidase Compound 2-(4-Fluorophenyl) nicotinic acid Compound->Target_Enzyme Inhibition Cell_Wall_Disruption Cell Wall Disruption & Cell Lysis Target_Enzyme->Cell_Wall_Disruption Leads to

Caption: Hypothetical mechanism of action.

References

Application Notes and Protocols for In Vitro Testing of 2-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, a compound known for its broad biological activities, including anti-inflammatory and lipid-lowering effects.[1][2][3][4] This document provides a detailed experimental protocol for the in vitro evaluation of this compound to characterize its potential as a therapeutic agent. The following protocols are designed to assess its cytotoxicity, anti-inflammatory properties, and mechanism of action.

I. Assessment of Cytotoxicity

A fundamental initial step in the evaluation of any new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., RAW 264.7 macrophages).

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve final concentrations ranging from 0.1 to 100 µM. Add the different concentrations of the compound to the wells and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control[Value]100
0.1[Value][Value]
1[Value][Value]
10[Value][Value]
50[Value][Value]
100[Value][Value]
Positive Control[Value][Value]

II. Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Lipopolysaccharide (LPS)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound as described in the MTT assay protocol. After 1 hour of compound treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control (no LPS)[Value]-
LPS (1 µg/mL)[Value]0
LPS + Compound (1 µM)[Value][Value]
LPS + Compound (10 µM)[Value][Value]
LPS + Compound (50 µM)[Value][Value]
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Materials:

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as the Griess assay for cell seeding, compound treatment, and LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Create standard curves for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)Inhibition of TNF-α (%)IL-6 Concentration (pg/mL)Inhibition of IL-6 (%)
Control (no LPS)[Value]-[Value]-
LPS (1 µg/mL)[Value]0[Value]0
LPS + Compound (1 µM)[Value][Value][Value][Value]
LPS + Compound (10 µM)[Value][Value][Value][Value]
LPS + Compound (50 µM)[Value][Value][Value][Value]

III. Mechanism of Action Studies

To elucidate the mechanism by which this compound exerts its effects, the following assays can be performed.

Protocol 4: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if this compound inhibits COX-1 and/or COX-2 enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

Materials:

  • COX-1 and COX-2 enzyme activity assay kits

  • Arachidonic acid

Procedure:

  • Enzyme Inhibition: Perform the COX-1 and COX-2 inhibition assays using commercially available kits according to the manufacturer's protocols.

  • Compound Incubation: Incubate the respective enzymes with various concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin E2) as an indicator of enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme at different compound concentrations and determine the IC50 values.

Data Presentation:

Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
0.1[Value][Value]
1[Value][Value]
10[Value][Value]
50[Value][Value]
100[Value][Value]
IC50 (µM) [Value] [Value]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action A Prepare this compound solutions C Treat cells with compound (0.1-100 µM) A->C B Seed RAW 264.7 cells in 96-well plates B->C D Perform MTT Assay C->D F Treat cells with compound + LPS C->F E Determine IC50 value D->E E->F G Griess Assay for Nitric Oxide F->G H ELISA for TNF-α and IL-6 F->H I Analyze inhibition of inflammatory markers G->I H->I J Perform COX-1/COX-2 Inhibition Assays I->J K Determine selectivity for COX isoforms J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus compound 2-(4-Fluorophenyl) nicotinic acid receptor GPR109A (Hypothesized) compound->receptor ikk IKK receptor->ikk inhibits (hypothesized) lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikk activates ikb IκB nfkb NF-κB ikk->ikb phosphorylates ikb_p P-IκB nfkb_active Active NF-κB ikb_p->nfkb_active releases nfkb_nucleus NF-κB nfkb_active->nfkb_nucleus translocates to dna DNA nfkb_nucleus->dna binds to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->genes promotes transcription

References

Application Notes & Protocols: Molecular Docking of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3).[1][2] Nicotinic acid and its analogues are known to interact with a variety of protein targets, most notably the nicotinic acetylcholine receptors (nAChRs) and proteins involved in lipid metabolism.[1][3] The introduction of a fluorophenyl group can significantly alter the molecule's electronic properties, bioavailability, and binding affinity to target proteins.[4]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] It is a powerful tool in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[6] This helps in understanding the fundamental biochemical processes and in screening potential drug candidates.[5]

This document provides a detailed protocol for performing molecular docking studies of this compound with a potential target protein, the α7 nicotinic acetylcholine receptor, using AutoDock Vina.[7][8]

Potential Target & Signaling Pathway

Nicotinic acid derivatives are known to modulate the activity of nAChRs. The α7 nAChR subtype is a key target in the central nervous system involved in neuroprotection.[9] Its activation can trigger several downstream signaling cascades, including the PI3K-Akt pathway, which promotes cell survival.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-(4-Fluorophenyl) nicotinic acid nAChR α7 nAChR Ligand->nAChR Binds PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Promotion of Cell Survival Akt->CellSurvival Leads to

Caption: α7 nAChR signaling pathway potentially modulated by the ligand.

Experimental Workflow

The overall workflow for the molecular docking study is outlined below. It involves preparation of both the ligand and the target protein, defining the binding site, executing the docking simulation, and finally, analyzing the results.

G start Start ligand_prep 1. Ligand Preparation (this compound) start->ligand_prep protein_prep 2. Protein Preparation (e.g., α7 nAChR) start->protein_prep grid_gen 3. Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep->grid_gen docking 4. Molecular Docking (AutoDock Vina) grid_gen->docking analysis 5. Results Analysis (Binding Affinity & Pose Visualization) docking->analysis end End analysis->end

Caption: General workflow for the molecular docking protocol.

Detailed Protocols

This section provides step-by-step instructions for the molecular docking process.

Required Software and Resources
  • AutoDock Tools (ADT): For preparing protein and ligand files.[7]

  • AutoDock Vina: The docking engine.[7][8]

  • PyMOL or Discovery Studio Visualizer: For visualizing macromolecules and analyzing results.[10][11]

  • Databases:

    • PubChem: To retrieve the ligand structure.

    • Protein Data Bank (PDB): To retrieve the protein structure.

Protocol 1: Ligand Preparation
  • Retrieve Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the structure in 3D SDF format.[7]

  • File Format Conversion (if needed):

    • AutoDock Tools may require the ligand in a PDB format. Use a visualization tool like PyMOL to open the SDF file and save it as a PDB file.[7][10]

  • Prepare Ligand in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the ligand's PDB file.[12]

    • Go to Ligand -> Torsion Tree -> Detect Root.[13]

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic charges and torsional degrees of freedom required by Vina.[12]

Protocol 2: Target Protein Preparation
  • Retrieve Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for a suitable structure of the target protein (e.g., a human α7 nAChR).

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer (e.g., Discovery Studio, PyMOL, or ADT).

    • Remove all non-essential molecules, such as water (HOH), co-crystallized ligands, and any other protein chains if the target functions as a monomer.[11][14][15]

    • Save the cleaned protein as a new PDB file.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT and open the cleaned protein PDB file (File -> Read Molecule).

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.[11]

    • Go to Edit -> Charges -> Add Kollman Charges.[12][16]

    • Go to Grid -> Macromolecule -> Choose. Select the protein to prepare it for grid generation and save it in the PDBQT format.[11]

Protocol 3: Grid Generation and Docking
  • Define the Binding Site:

    • With the protein loaded in ADT, go to Grid -> Grid Box.[7]

    • A box will appear around the protein. Adjust the center and dimensions (size_x, size_y, size_z) of this box to encompass the entire binding site or active site of the protein.[11] If the binding site is unknown, a "blind docking" can be performed by making the grid box large enough to cover the entire protein surface.[17]

    • Note down the coordinates for the grid center and the dimensions.[7]

  • Create Configuration File:

    • Create a text file named config.txt.

    • Add the names of the receptor and ligand PDBQT files, and the grid box parameters noted in the previous step.[10]

    • Example config.txt:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the config.txt file.

    • Execute the Vina program using the command: vina --config config.txt --log results.log[10]

    • Vina will perform the docking and generate an output file (docking_results.pdbqt) containing the predicted binding poses and a log file (results.log) with the binding affinity scores.[10]

Data Presentation

The results from the docking simulation should be organized for clarity and comparison. The log file provides the binding affinities for the top poses.

Table 1: Hypothetical Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
α7 nAChRe.g., 6WRM-8.51.2TYR93, TRP149, TYR188, TYR195
α4β2 nAChRe.g., 6CNJ-7.91.5TRP149, LEU119, THR59
DGAT2 (Model)N/A-7.22.1PHE218, LEU335, TYR245

Note: Data presented is hypothetical and for illustrative purposes only. Actual results will vary based on the specific PDB structures and docking parameters used.

Analysis of Results

  • Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol in the log file.[10] A more negative value indicates a stronger, more favorable binding interaction.

  • Pose Visualization: Open the receptor PDBQT file and the docking_results.pdbqt output file in PyMOL or another molecular viewer. This will allow you to visualize the different binding poses of the ligand within the protein's active site.

  • Interaction Analysis: Analyze the top-ranked pose to identify key molecular interactions, such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Often drive the initial binding event.

    • Pi-stacking: Interactions involving aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

By understanding these interactions, researchers can rationalize the binding affinity and propose modifications to the ligand to improve its potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Fluorophenyl)nicotinic acid synthesis. The content is structured to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halonicotinic acid derivative, typically 2-chloronicotinic acid, with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. An alternative, though less common, route is the hydrolysis of 2-(4-Fluorophenyl)nicotinonitrile.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the primary factors to investigate?

A2: Low yields in the Suzuki coupling for this synthesis can often be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring of 2-chloronicotinic acid can coordinate with the palladium catalyst, leading to its deactivation.

  • Protodeboronation: The 4-fluorophenylboronic acid can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water.

  • Homocoupling: Self-coupling of the boronic acid to form 4,4'-difluorobiphenyl is a common side reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for achieving a high yield.

Q3: How can I prevent the deactivation of the palladium catalyst?

A3: To mitigate catalyst deactivation by the pyridine nitrogen, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in promoting the desired coupling reaction with heteroaryl halides.

Q4: What measures can be taken to minimize protodeboronation and homocoupling?

A4: To reduce the extent of these side reactions, consider the following:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content, which can promote protodeboronation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting the homocoupling of the boronic acid.

  • Choice of Base: Use a non-aqueous, finely powdered base. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.

  • Reagent Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is typically used, but a large excess can favor homocoupling.

Q5: Is the hydrolysis of 2-(4-Fluorophenyl)nicotinonitrile a viable alternative for improving yield?

A5: The hydrolysis of the corresponding nitrile can be a viable route, particularly if the Suzuki coupling proves to be problematic. This reaction is typically carried out under acidic or basic conditions. However, the overall yield will depend on the successful synthesis of the nitrile precursor.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Suggested Solution
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable.
Inappropriate LigandSwitch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.
Incorrect BaseUse a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.
Poor Solvent QualityUse anhydrous, degassed solvents. Common solvent systems include dioxane/water or toluene/water mixtures.
Low Reaction TemperatureGradually increase the reaction temperature, monitoring for product formation and decomposition.
Issue 2: Presence of Significant Side Products
Side Product Observed Potential Cause Suggested Solution
Deborylated Starting Material (4-Fluorobenzene)Protodeboronation of 4-fluorophenylboronic acid.Use strictly anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Homocoupled Product (4,4'-Difluorobiphenyl)Oxygen-induced coupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Unreacted 2-Chloronicotinic AcidInefficient oxidative addition or catalyst inhibition.Increase catalyst loading slightly. Ensure the use of an appropriate bulky phosphine ligand.

Data Presentation

Table 1: Effect of Palladium Catalyst and Ligand on the Yield of this compound
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001245
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O100885
Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901278
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane110692

Disclaimer: The yield data presented in this table are representative values based on literature for similar Suzuki-Miyaura couplings and are intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Table 2: Comparison of Synthetic Routes
Synthetic RouteKey ReagentsTypical Yield Range (%)AdvantagesDisadvantages
Suzuki-Miyaura Coupling2-Chloronicotinic acid, 4-Fluorophenylboronic acid, Pd catalyst70-95High convergence, readily available starting materialsCatalyst sensitivity, potential for side reactions
Nitrile Hydrolysis2-(4-Fluorophenyl)nicotinonitrile, Acid or Base60-85Avoids use of palladium catalystRequires synthesis of the nitrile precursor, harsh reaction conditions may be needed

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq), finely powdered and dried

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloronicotinic acid, 4-fluorophenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Purification of this compound

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow start Start reagents Combine Reactants: - 2-Chloronicotinic Acid - 4-Fluorophenylboronic Acid - Base (e.g., K3PO4) start->reagents catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 100-110 °C, 6-12h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Acidification monitor->workup Complete purification Purification (Recrystallization) workup->purification product 2-(4-Fluorophenyl) nicotinic Acid purification->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvents) start->check_reagents side_products Analyze for Side Products (Protodeboronation, Homocoupling) start->side_products optimize_conditions Optimize Reaction Conditions start->optimize_conditions anhydrous_conditions Ensure Anhydrous Conditions Use Boronate Ester side_products->anhydrous_conditions Protodeboronation Observed inert_atmosphere Improve Degassing Maintain Inert Atmosphere side_products->inert_atmosphere Homocoupling Observed change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) optimize_conditions->change_ligand No Improvement re_evaluate Re-run Reaction change_ligand->re_evaluate anhydrous_conditions->re_evaluate inert_atmosphere->re_evaluate

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Fluorophenyl)nicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve two key strategies:

  • Suzuki-Miyaura Coupling: This is a widely used method that involves the palladium-catalyzed cross-coupling of a 2-halonicotinic acid derivative (such as 2-chloronicotinic acid or its ester) with 4-fluorophenylboronic acid.

  • Synthesis via Nitrile Hydrolysis: An alternative route begins with a 2-halonicotinonitrile (e.g., 2-chloro-3-cyanopyridine), which first undergoes a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid. The resulting 2-(4-Fluorophenyl)nicotinonitrile is then hydrolyzed to the final carboxylic acid product.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates like pyridines, are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for a successful coupling.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

The following workflow can help diagnose and resolve low-yield issues.

G start Low Yield in Suzuki Coupling catalyst Catalyst Deactivation? start->catalyst conditions Sub-optimal Conditions? catalyst->conditions No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->solution_catalyst Yes side_reactions Side Reactions Observed? conditions->side_reactions No solution_conditions Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, Toluene/H2O) conditions->solution_conditions Yes solution_side_reactions Degas Reaction Mixture Thoroughly Use Anhydrous Solvents side_reactions->solution_side_reactions Yes end Improved Yield side_reactions->end No solution_catalyst->end solution_conditions->end solution_side_reactions->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Q3: I have identified several impurities in my final product. What are the likely side-products and how are they formed?

A3: Side-product formation is a common challenge. Below is a summary of the most frequently observed impurities and their origins.

Side-ProductStructureLikely OriginMitigation Strategy
4,4'-Difluorobiphenyl F-Ph-Ph-FHomocoupling of 4-fluorophenylboronic acidThoroughly degas the reaction mixture to remove oxygen. Use a Pd(0) catalyst source or an efficient pre-catalyst.
Nicotinic Acid Pyr-COOHDehalogenation of the 2-chloronicotinic acid starting materialOptimize ligand and base selection. Lowering the reaction temperature may also help.
Fluorobenzene Ph-FProtodeboronation of 4-fluorophenylboronic acidUse anhydrous solvents and reagents. Consider using the boronic ester instead of the acid.
2-(4-Fluorophenyl)nicotinamide Pyr-(CO)NH2Incomplete hydrolysis of the nitrile intermediateIncrease reaction time or temperature during the hydrolysis step. Ensure sufficient equivalents of acid or base are used.[1][2]

The formation of these side-products can be visualized through the following reaction pathway diagram.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Nitrile Hydrolysis (Alternative Route) 2-Chloronicotinic Acid 2-Chloronicotinic Acid Desired Product This compound 2-Chloronicotinic Acid->Desired Product Coupling Nicotinic Acid Nicotinic Acid 2-Chloronicotinic Acid->Nicotinic Acid Dehalogenation 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Desired Product 4,4'-Difluorobiphenyl 4,4'-Difluorobiphenyl 4-Fluorophenylboronic Acid->4,4'-Difluorobiphenyl Homocoupling Fluorobenzene Fluorobenzene 4-Fluorophenylboronic Acid->Fluorobenzene Protodeboronation Pd Catalyst Pd Catalyst Pd Catalyst->Desired Product 2-(4-Fluorophenyl)nicotinonitrile 2-(4-Fluorophenyl)nicotinonitrile 2-(4-Fluorophenyl)nicotinamide 2-(4-Fluorophenyl)nicotinamide 2-(4-Fluorophenyl)nicotinonitrile->2-(4-Fluorophenyl)nicotinamide Partial Hydrolysis H2O, H+ or OH- H2O, H+ or OH- H2O, H+ or OH-->2-(4-Fluorophenyl)nicotinamide 2-(4-Fluorophenyl)nicotinamide->Desired Product Full Hydrolysis

References

Technical Support Center: Optimization of 2-Arylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-arylnicotinic acids.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-arylnicotinic acids, particularly via Suzuki-Miyaura cross-coupling and direct amination methods.

Low Yield in Suzuki-Miyaura Cross-Coupling

Q1: My Suzuki-Miyaura coupling reaction of a 2-halonicotinic acid with an arylboronic acid is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this reaction are common and can stem from several factors. The primary reasons include catalyst deactivation and the reactivity of the substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Additionally, 2-chloropyridines are less reactive than their bromo or iodo counterparts. The carboxylic acid group can also complicate the reaction by reacting with the base.

Here is a step-by-step troubleshooting workflow:

  • Assess Starting Materials and Reagents:

    • Aryl Halide Reactivity: If you are using a 2-chloronicotinic acid, consider switching to the more reactive 2-bromo or 2-iodonicotinic acid. The general reactivity order is I > Br > Cl.[1]

    • Boronic Acid/Ester Stability: Boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen.[2][3] Consider using more stable boronic esters, such as pinacol esters, to minimize this.[2][3] Ensure your boronic acid or ester is pure and has not degraded during storage.

  • Optimize the Catalyst System:

    • Ligand Choice: For challenging substrates like 2-halopyridines, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step and shield the palladium from the pyridine nitrogen.[3] Commonly successful ligands include Buchwald ligands like SPhos and XPhos.[3]

    • Palladium Source: While Pd(PPh₃)₄ is common, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand can be more effective.[4][5] If using a Pd(II) source, ensure it is efficiently reduced to the active Pd(0) species in situ.

  • Select the Appropriate Base and Solvent:

    • Base Selection: The choice of base is critical. For substrates with base-sensitive groups, milder bases like K₃PO₄ or KF are recommended.[2] For less reactive chlorides, a stronger base like Cs₂CO₃ might be necessary. It is crucial to use an anhydrous base to minimize protodeboronation.

    • Solvent System: Anhydrous, degassed solvents are essential. Common solvent systems include mixtures of dioxane/water, THF/water, or toluene/ethanol/water.[5][6] Ensure thorough degassing of the solvent to prevent catalyst oxidation.

  • Control Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation barrier for less reactive chlorides, but be aware that it can also increase the rate of side reactions.[3]

    • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent both catalyst deactivation (formation of palladium black) and homocoupling of the boronic acid.[7] Purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst and solvent.[1][6]

Significant Side Product Formation

Q2: I am observing significant side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

A2: The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your coupling partner.[2]

    • Causes: Presence of water and/or oxygen, or a base that is too strong.

    • Solutions:

      • Use anhydrous and thoroughly degassed solvents.[2]

      • Employ milder bases like K₃PO₄ or KF.[2]

      • Use more stable boronic esters (e.g., pinacol esters).[2][3]

      • Run the reaction at the lowest effective temperature.

  • Homocoupling: This is the self-coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Causes: The presence of oxygen or an inefficient catalyst system that leads to an accumulation of Pd(II) species.[3]

    • Solutions:

      • Ensure the reaction is under a strict inert atmosphere.[3]

      • Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system.[3]

      • Optimize the ligand to accelerate the cross-coupling catalytic cycle.

Frequently Asked Questions (FAQs)

Q3: Can I perform the synthesis of 2-arylnicotinic acids without a transition metal catalyst?

A3: Yes, catalyst-free and solvent-free methods have been developed for the synthesis of 2-arylaminonicotinic acids. One approach involves the direct reaction of 2-chloronicotinic acid with anilines. For instance, heating a mixture of 2-chloronicotinic acid and an aniline derivative at 120°C, potentially with a catalytic amount of boric acid, can provide good to excellent yields of the desired product.[8][9][10] This method is considered environmentally friendly.[9]

Q4: How does the carboxylic acid group on the nicotinic acid ring affect the reaction?

A4: The carboxylic acid group can interfere with palladium-catalyzed cross-coupling reactions. Under basic conditions, it will be deprotonated to a carboxylate, which can coordinate to the palladium center and potentially deactivate the catalyst.[11] It will also consume an equivalent of the base. To mitigate this, you can:

  • Use an additional equivalent of base.[11]

  • If issues persist, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction and then hydrolyze the ester in a subsequent step.

Q5: What is a reliable method for purifying the final 2-arylnicotinic acid product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like 2-arylnicotinic acids.[12][13][14][15] The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[14] For 2-chloronicotinic acid, a methanol-water mixture has been used for recrystallization.[16] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form crystals. The purified crystals are then collected by filtration.[13][14]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Solvent-Free Synthesis of Flunixin from 2-Chloronicotinic Acid and 2-methyl-3-trifluoromethylaniline.

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1None10024Low
2H₃BO₃ (30)1200.7598
3K₂CO₃ (15)10024Trace
4PTSA (15)Reflux (in water)2465

Data adapted from a study on the synthesis of Flunixin, a 2-arylaminonicotinic acid derivative.[8][10]

Table 2: Effect of Base and Ligand on a Model Suzuki-Miyaura Cross-Coupling Reaction.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Dioxane100High
2Pd(dppf)Cl₂-K₂CO₃Dioxane10092
3Pd₂(dba)₃XPhosK₃PO₄Toluene11078
4Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10085

This table is a compilation of typical conditions from various sources and is intended for comparative purposes.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid with an Arylboronic Acid

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., anhydrous K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloronicotinic acid, arylboronic acid, palladium catalyst, ligand, and base.[2][19]

  • Evacuate and backfill the flask with the inert gas three times.[19]

  • Add the degassed solvent via cannula or syringe.[2]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization.[20]

Protocol 2: Solvent-Free Synthesis of 2-Arylaminonicotinic Acid

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Aniline derivative (2.0 equiv)

  • Boric acid (H₃BO₃, 30 mol%)

Procedure:

  • In a round-bottom flask, mix 2-chloronicotinic acid, the aniline derivative, and boric acid.[8]

  • Heat the mixture at 120 °C under solvent-free conditions for approximately 45 minutes to 1 hour.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir.

  • Acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_sm Check Starting Materials start->check_sm halide_reactivity Aryl Halide Reactivity? (Cl < Br < I) check_sm->halide_reactivity optimize_catalyst Optimize Catalyst System ligand_choice Appropriate Ligand? (e.g., Buchwald type) optimize_catalyst->ligand_choice optimize_conditions Optimize Reaction Conditions base_choice Optimal Base? (e.g., K3PO4, Cs2CO3) optimize_conditions->base_choice boronic_stability Boronic Acid Stable? halide_reactivity->boronic_stability Yes use_br_or_i Use 2-Bromo or 2-Iodonicotinic Acid halide_reactivity->use_br_or_i No boronic_stability->optimize_catalyst Yes use_pinacol_ester Use Pinacol Ester of Boronic Acid boronic_stability->use_pinacol_ester No ligand_choice->optimize_conditions Yes screen_ligands Screen Bulky, Electron-Rich Ligands ligand_choice->screen_ligands No inert_atmosphere Strict Inert Atmosphere? base_choice->inert_atmosphere Yes screen_bases Screen Bases base_choice->screen_bases No degas_solvents Thoroughly Degas Solvents inert_atmosphere->degas_solvents No end Improved Yield inert_atmosphere->end Yes use_br_or_i->end use_pinacol_ester->end screen_ligands->end screen_bases->end degas_solvents->end

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Reaction_Selection start Synthesis of 2-Arylnicotinic Acid method Choose Synthesis Method start->method suzuki Suzuki-Miyaura Coupling (2-Halonicotinic Acid + Arylboronic Acid) method->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (2-Halonicotinic Acid + Arylamine) method->buchwald C-N Bond Formation (Catalytic) direct_amination Direct Amination (2-Chloronicotinic Acid + Arylamine) method->direct_amination C-N Bond Formation (Direct) suzuki_pros Pros: Wide substrate scope Cons: Catalyst sensitivity, side reactions suzuki->suzuki_pros buchwald_pros Pros: Good for C-N bond formation Cons: Requires specific ligands and bases buchwald->buchwald_pros direct_amination_pros Pros: Catalyst-free/Solvent-free options Cons: May require higher temperatures direct_amination->direct_amination_pros

Caption: Decision tree for selecting a synthesis method for 2-arylnicotinic acids.

References

Overcoming solubility issues of 2-(4-Fluorophenyl)nicotinic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Fluorophenyl)nicotinic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, precipitates when diluted into my aqueous cell culture medium. Why is this happening and how can I fix it?

A: This is a common issue for poorly water-soluble compounds. While soluble in a pure organic solvent like DMSO, the compound "crashes out" when the solvent environment changes to a predominantly aqueous one. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as high concentrations can be toxic to cells and can also cause the compound to precipitate.[1]

  • Lower Stock Concentration: A very high concentration stock in DMSO is more likely to precipitate upon dilution. Try preparing a lower concentration stock and adjusting the addition volume accordingly, while maintaining a low final DMSO percentage.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your assay medium. This gradual change in solvent composition can sometimes keep the compound in solution.

  • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Sonication: Briefly sonicating the diluted compound solution can help break up aggregates and improve dispersion.[2]

Q2: What alternative solvents can I use if DMSO is problematic for my assay?

A: While DMSO is the most common solvent, others can be considered. However, their compatibility with your specific cell line and assay must be rigorously tested.

SolventRecommended Max. Final ConcentrationNotes
Ethanol< 0.5%Can be toxic to some cell lines.
Dimethylformamide (DMF)< 0.1%Generally more toxic than DMSO; use with caution.[1]

Q3: Can I use detergents or other excipients to improve the solubility of this compound in my cell-based assay?

A: The use of detergents in cell-based assays is challenging. While detergents like Tween-20 or Triton X-100 can aid solubility in biochemical (cell-free) assays, they can disrupt cell membranes and cause toxicity in cell-based assays, especially above their critical micelle concentration.[2] The use of solubilizing agents like cyclodextrins can be explored, but their effects on the assay and cellular phenotype must be carefully evaluated.

Q4: How can I determine the kinetic solubility of my compound in my specific assay medium?

A: You can measure the turbidity of serial dilutions of your compound. This provides an estimate of the concentration at which the compound begins to precipitate.

Troubleshooting Guides

Issue 1: Compound Precipitation Observed in Assay Wells

This guide provides a step-by-step workflow to diagnose and resolve compound precipitation.

G start Start: Precipitation Observed check_stock 1. Check Stock Solution Is the DMSO stock clear? start->check_stock remake_stock Remake Stock Solution check_stock->remake_stock No check_dilution 2. Assess Dilution Method check_stock->check_dilution Yes remake_stock->check_stock optimize_dmso 3. Optimize Final DMSO % Is it < 0.5%? check_dilution->optimize_dmso lower_dmso Lower DMSO % and re-test optimize_dmso->lower_dmso No use_excipients 4. Consider Formulation Strategy optimize_dmso->use_excipients Yes end_precip Resolved: Compound Soluble lower_dmso->end_precip test_solubilizers Test Solubilizing Agents (e.g., cyclodextrins) use_excipients->test_solubilizers test_solubilizers->end_precip

Caption: A workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Inconsistent results can often be traced back to solubility issues.

G start Start: Inconsistent Results verify_solubility 1. Verify Compound Solubility Visually inspect wells for precipitation. start->verify_solubility troubleshoot_precip Follow Precipitation Troubleshooting Guide verify_solubility->troubleshoot_precip Precipitation Observed check_stability 2. Check Compound Stability Prepare fresh dilutions for each experiment. verify_solubility->check_stability No Precipitation end_results Resolved: Consistent Results troubleshoot_precip->end_results assay_interference 3. Assess for Assay Interference Run cell-free controls. check_stability->assay_interference orthogonal_assay Use an Orthogonal Assay to confirm results. assay_interference->orthogonal_assay Interference Detected assay_interference->end_results No Interference orthogonal_assay->end_results

Caption: A logical workflow for addressing inconsistent assay results.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

This protocol provides a generalized method for preparing the compound to minimize precipitation.

G start Start stock 1. Prepare 10 mM Stock in 100% DMSO start->stock aliquot 2. Aliquot & Store at -80°C stock->aliquot thaw 3. Thaw Aliquot (room temp) aliquot->thaw intermediate 4. Prepare Intermediate Dilution in warm (37°C) medium thaw->intermediate final 5. Add to Assay Plate (Final DMSO < 0.5%) intermediate->final end End final->end

Caption: Experimental workflow for compound preparation.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C to maintain stability.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare an intermediate dilution of the compound in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final assay plate, ensuring the final DMSO concentration does not exceed 0.5%.[1]

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

Methodology:

  • Prepare a series of dilutions of your this compound stock solution in your specific assay medium in a 96-well plate.

  • Include a "medium only" blank control.

  • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 1-2 hours).

  • Measure the optical density (OD) at a wavelength where the compound does not absorb, typically between 500-600 nm, using a plate reader.[3]

  • The concentration at which the OD begins to increase significantly above the blank indicates the onset of precipitation and an approximation of the kinetic solubility limit.

Example Data:

Concentration (µM)Optical Density (600 nm)Observation
0 (Blank)0.05Clear
10.06Clear
50.07Clear
100.09Clear
250.25Slight Turbidity
500.68Visible Precipitate
1001.22Heavy Precipitate

Potential Signaling Pathway

This compound is an analog of nicotinic acid (Niacin). Nicotinic acid is known to exert its effects, particularly on lipid metabolism, through the G-protein coupled receptor, GPR109A (also known as HCA₂).[4][5] The following diagram illustrates this potential signaling pathway.

G compound 2-(4-Fluorophenyl) nicotinic acid receptor GPR109A Receptor compound->receptor gi Gi receptor->gi ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka hsl ↓ Hormone-Sensitive Lipase pka->hsl lipolysis ↓ Lipolysis in Adipocytes hsl->lipolysis

Caption: Potential GPR109A signaling pathway for this compound.

References

Troubleshooting inconsistent results in 2-(4-Fluorophenyl)nicotinic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 2-(4-Fluorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halonicotinic acid derivative (such as 2-chloronicotinic acid or 2-bromonicotinic acid) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives can stem from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1][2] Other common issues include catalyst inactivity, inappropriate ligand choice, poor quality of reagents (especially the boronic acid and base), and the presence of oxygen.[1] Protodeboronation, the cleavage of the C-B bond of the boronic acid, is also a significant side reaction that can reduce yield.[2]

Q3: How can I purify my crude this compound product?

A3: Purification can typically be achieved through a combination of techniques. An initial work-up may involve an acid-base extraction to separate the acidic product from neutral impurities. This is often followed by recrystallization from a suitable solvent system. For more challenging purifications, column chromatography on silica gel may be necessary.

Q4: What analytical techniques are recommended for characterizing this compound?

A4: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[3] To determine purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[4][5] LC-MS/MS can also be employed for highly sensitive quantification and identification, especially in complex matrices.[4][6]

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific pathways for the fluorinated derivative may not be extensively documented, nicotinic acid (niacin) is known to act as a ligand for the G-protein coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipose tissue and immune cells.[6] Activation of this receptor inhibits lipolysis.[6] Additionally, nicotinic acid can influence vascular inflammation, potentially through the downregulation of the NF-κB signaling pathway.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via Suzuki-Miyaura coupling.

Troubleshooting Workflow

start Low Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Base) start->check_reagents check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Use anhydrous base and solvents. check_reagents->solution_reagents Poor Quality check_conditions Assess Reaction Conditions (Solvent, Temperature, Atmosphere) check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Increase catalyst loading. - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->solution_catalyst Ineffective side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) check_conditions->side_reactions Conditions OK solution_conditions Solution: - Thoroughly degas solvent. - Ensure inert atmosphere (Ar/N2). - Optimize temperature. check_conditions->solution_conditions Suboptimal solution_side_reactions Solution: - Strictly exclude O2. - Use boronic esters for stability. - Control stoichiometry. side_reactions->solution_side_reactions Evident Suzuki_Cycle cluster_main pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(OR)L2 pd_complex1->pd_complex2 Ligand Exchange (Base) pd_complex3 Ar-Pd(II)(Ar')L2 pd_complex2->pd_complex3 Transmetalation (Ar'-B(OR)2) pd_complex3->pd0 Reductive Elimination (Ar-Ar') cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis Synthesis (Suzuki Coupling) workup Aqueous Work-up (Acid-Base Extraction) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification hplc Purity Check (HPLC) purification->hplc nmr Structure Elucidation (NMR) purification->nmr ms Mass Confirmation (MS) purification->ms cluster_cell Adipocyte na Nicotinic Acid (or derivative) gpr109a GPR109A Receptor na->gpr109a gi Gi gpr109a->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp converts ATP to hsl Hormone-Sensitive Lipase (HSL) camp->hsl activates lipolysis Lipolysis (Inhibited) hsl->lipolysis promotes

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(4-Fluorophenyl)nicotinic acid, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is a two-step process. It begins with a Suzuki-Miyaura cross-coupling reaction between a 2-halonicotinic acid derivative (typically 2-chloronicotinic acid or its ester) and 4-fluorophenylboronic acid. This is followed by the oxidation of the resulting 2-(4-fluorophenyl)pyridine intermediate to the desired nicotinic acid.

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling step?

A2: Key parameters to monitor and control during scale-up include:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Temperature Control: Exothermic events can occur, and precise temperature control is necessary to prevent side reactions and ensure consistent product quality.

  • Mixing Efficiency: Adequate agitation is essential to ensure proper mixing of the multiphasic reaction mixture, which can impact reaction kinetics and yield.

  • Reagent Purity: The purity of starting materials, especially the boronic acid and the palladium catalyst, is critical for a successful reaction.

Q3: How can I minimize the formation of common byproducts in the Suzuki-Miyaura coupling reaction?

A3: Common byproducts include homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation of the boronic acid. To minimize these:

  • Homocoupling: Ensure rigorous exclusion of oxygen from the reaction mixture.

  • Dehalogenation: This can occur after oxidative addition. Optimizing the base and temperature can help mitigate this side reaction.

  • Protodeboronation: Use milder reaction conditions and consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.

Q4: What are the recommended purification methods for this compound on a large scale?

A4: For large-scale purification, crystallization is the preferred method. The crude product can be dissolved in a suitable solvent (e.g., a mixture of an organic solvent and water) and then allowed to crystallize upon cooling or addition of an anti-solvent. This method is effective for removing impurities and is scalable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Suzuki Coupling 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure reagents. 4. Sub-optimal reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents. 3. Verify the purity of starting materials. 4. Optimize the reaction temperature.
Formation of Significant Homocoupling Product 1. Oxygen contamination. 2. High catalyst loading.1. Improve inerting techniques. 2. Reduce the catalyst loading.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor mixing. 3. Catalyst deactivation.1. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. 2. Improve agitation to ensure a homogeneous reaction mixture. 3. Consider using a more robust catalyst system.
Difficulty in Product Isolation/Purification 1. Product is an oil or difficult to crystallize. 2. Presence of persistent impurities.1. Try different solvent systems for crystallization. Consider converting the acid to a salt to facilitate crystallization. 2. Analyze impurities by LC-MS to identify them and adjust the reaction or work-up conditions accordingly.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling of 2-Chloronicotinic Acid with 4-Fluorophenylboronic Acid

Materials:

  • 2-Chloronicotinic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the reactor with nitrogen three times.

  • Under a positive flow of nitrogen, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate). Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 2: Oxidation of 2-(4-Fluorophenyl)pyridine-3-carbinol (Alternative Route)

This alternative route involves the synthesis of the carbinol followed by oxidation.

Materials:

  • 2-(4-Fluorophenyl)pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH)

Procedure (Reduction):

  • Dissolve 2-(4-fluorophenyl)pyridine-3-carbaldehyde in methanol in a reaction vessel.

  • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 2-(4-fluorophenyl)pyridine-3-carbinol.

Procedure (Oxidation):

  • Dissolve the crude carbinol in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Add a solution of the oxidizing agent (e.g., potassium permanganate) dropwise at a controlled temperature.

  • After the reaction is complete, quench any excess oxidizing agent.

  • Filter the reaction mixture and acidify the filtrate to precipitate the this compound.

  • Collect the solid product by filtration and purify by recrystallization.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of 2-arylnicotinic acids via Suzuki-Miyaura coupling. These are representative examples and may require optimization for the specific synthesis of this compound.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterRange/ValueNotes
Substrate Ratio 1.0 : 1.1 - 1.5 (Halo-pyridine : Boronic Acid)An excess of the boronic acid is typically used to drive the reaction to completion.
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is desirable for scale-up to reduce cost and residual metal content.
Ligand to Metal Ratio 1:1 to 2:1The optimal ratio depends on the specific ligand and catalyst used.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/Water, Toluene/Water, DMFThe solvent system needs to be able to dissolve the reactants and facilitate the catalytic cycle.
Temperature 80 - 120 °CHigher temperatures can increase the reaction rate but may also lead to more side products.
Reaction Time 6 - 24 hoursReaction time will vary depending on the reactivity of the substrates and the reaction conditions.

Table 2: Expected Yields and Purity

SubstrateCatalyst SystemYield (%)Purity (%)Reference
2-Chloronicotinonitrile + Phenylboronic acidPd(OAc)₂ / SPhos>90>98General literature
2-Bromopyridine + 4-Fluorophenylboronic acidPd(PPh₃)₄ / K₂CO₃85-95>97General literature
2-Chloronicotinic acid ester + Arylboronic acidPd₂(dba)₃ / XPhos80-90>95General literature

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Purification 2-Chloronicotinic Acid 2-Chloronicotinic Acid Coupling Reaction Coupling Reaction 2-Chloronicotinic Acid->Coupling Reaction 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Coupling Reaction Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Coupling Reaction Base Base Base->Coupling Reaction Solvent Solvent Solvent->Coupling Reaction Crude this compound Crude this compound Coupling Reaction->Crude this compound Crystallization Crystallization Crude this compound->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Check Reagents Check Reagent Purity & Stoichiometry Low Yield->Check Reagents Start Here Check Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check Reagents->Check Conditions Reagents OK Optimize Optimize Check Reagents->Optimize Impure/Incorrect Analyze Byproducts Identify Side Products (LC-MS, NMR) Check Conditions->Analyze Byproducts Conditions OK Check Conditions->Optimize Sub-optimal Analyze Byproducts->Optimize Identify Cause

Caption: Troubleshooting workflow for low yield issues.

Technical Support Center: 2-(4-Fluorophenyl)nicotinic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-(4-Fluorophenyl)nicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the structure, which includes a carboxylic acid group on a pyridine ring and a fluorophenyl substituent, the most probable degradation pathways involve decarboxylation, oxidation of the pyridine ring, and potential reactions involving the fluorine atom under harsh conditions. Aromatic carboxylic acids, in general, can undergo decarboxylation at elevated temperatures.[1][2] The pyridine ring may be susceptible to oxidation, leading to N-oxide formation or ring opening.

Q2: What are the standard stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the chemical behavior of a molecule and to develop stability-indicating methods.[3][4] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[5] The goal is to achieve 5-20% degradation of the drug substance.[6]

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of nicotinic acid and related compounds.[7] For higher sensitivity and specificity, especially in identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions (e.g., acid/base concentration, temperature, duration) may not be harsh enough.[5]Incrementally increase the severity of the stress conditions. For example, use higher concentrations of acid/base (e.g., from 0.1N to 1N), increase the temperature, or prolong the exposure time.
Complete degradation of the compound. The stress conditions are too severe.Reduce the severity of the conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times to achieve the target degradation of 5-20%.[6]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry. The compound is an acid, so pH will affect its ionization and retention.Optimize the mobile phase pH to ensure the compound is in a single ionic form. A C18 column is a good starting point, but other stationary phases can be explored.[9]
Inconsistent results in photostability studies. The light source or exposure conditions are not standardized.Use a validated photostability chamber that provides a controlled light source with both UV and visible light, as recommended by ICH Q1B guidelines.[5][6]
Formation of unexpected degradation products. The presence of impurities in the sample or reagents, or complex degradation pathways.Use high-purity solvents and reagents. Employ LC-MS/MS to identify the structure of the unknown products to better understand the degradation pathway.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[6]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat the mixture at 80°C for 2 hours.

    • Cool, neutralize with an appropriate volume of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to get a concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to a UV light source (254 nm) and a visible light source in a photostability chamber.

    • Dissolve the stressed solid in the mobile phase to get a concentration of 100 µg/mL.

3. Analysis:

  • Analyze all stressed samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Reagent/Condition Typical Duration Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 N HCl at 80°C2 hours5 - 20%Decarboxylation products, hydrolysis of other functional groups if present.
Base Hydrolysis 0.1 N NaOH at 80°C2 hours5 - 20%Salt formation, potential ring opening under harsh conditions.
Oxidation 3% H₂O₂ at RT24 hours5 - 20%N-oxides, hydroxylated derivatives.
Thermal 105°C (Solid State)24 hours5 - 20%Decarboxylation products.
Photolytic UV/Visible LightAs per ICH Q1B5 - 20%Photorearrangement products, radicals.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation and Degradation Pathway Elucidation HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Signaling Pathway

Degradation_Pathway cluster_decarboxylation Decarboxylation (Heat) cluster_oxidation Oxidation (H₂O₂) Parent This compound Decarboxy 2-(4-Fluorophenyl)pyridine Parent->Decarboxy High Temperature N_Oxide This compound N-oxide Parent->N_Oxide Oxidizing Agent

References

Technical Support Center: Purification of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Fluorophenyl)nicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield after recrystallization.

  • Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible reasons and how can I improve it?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Using Too Much Solvent: Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Incomplete Crystallization: Insufficient cooling time or temperature can result in incomplete precipitation of the product.

    Solutions:

    • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to find the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maintain Temperature During Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and recovery.

Issue 2: Persistent impurities after recrystallization.

  • Question: After recrystallization, I still observe significant impurities in my this compound, as confirmed by TLC or HPLC. How can I remove these?

  • Answer: Persistent impurities suggest that they have similar solubility properties to the desired product in the chosen recrystallization solvent.

    • Co-crystallization: The impurity may be co-crystallizing with your product.

    • Highly Soluble Impurities: The impurities may be very soluble and are being trapped within the crystal lattice as the product crystallizes.

    Solutions:

    • Change the Recrystallization Solvent: A different solvent or solvent system may alter the solubility of the impurities relative to the product, allowing for better separation.

    • Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system can often remove stubborn impurities.

    • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use with caution as it can also adsorb the product.

    • Chromatographic Purification: If recrystallization fails, column chromatography is a more effective method for separating compounds with similar polarities.

Issue 3: Oily product instead of crystals.

  • Question: My product is "oiling out" and not forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common with low-melting point solids or when the solvent is not ideal.

    Solutions:

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Use a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can provide a surface for crystal nucleation.

    • Seeding: Add a small crystal of the pure product to the cooled solution to induce crystallization.

Issue 4: Presence of palladium residue after Suzuki-Miyaura synthesis.

  • Question: My crude this compound, synthesized via a Suzuki-Miyaura coupling, is contaminated with a black precipitate, likely palladium catalyst. How can I remove it?

  • Answer: Palladium residues are a common issue in cross-coupling reactions.

    • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This will often remove the bulk of the palladium black.[1][2]

    • Aqueous Workup: An aqueous workup can help to partition the palladium catalyst into the aqueous layer, especially if complexing agents are used.

    • Scavenger Resins: Thiol-functionalized silica gels or other palladium scavengers can be used to effectively remove residual palladium from the organic solution.[1]

    • Column Chromatography: Silica gel column chromatography is generally effective at separating the organic product from the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the likely impurities?

A1: A common method for synthesizing 2-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. In this case, it would likely involve the coupling of a 2-halonicotinic acid (e.g., 2-chloronicotinic acid) with 4-fluorophenylboronic acid.

Potential Impurities:

  • Starting Materials: Unreacted 2-chloronicotinic acid and 4-fluorophenylboronic acid.

  • Homocoupling Products: Biphenyl derivatives from the self-coupling of 4-fluorophenylboronic acid.

  • Protodeboronation Product: Nicotinic acid, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Palladium Catalyst Residues: Elemental palladium and palladium complexes.

  • Byproducts from the Base: Salts formed from the base used in the reaction.

dot graph Synthesis_and_Impurities { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Reactant1 [label="2-Chloronicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="4-Fluorophenylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst + Base", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Impurity Nodes Impurity1 [label="Unreacted Starting\nMaterials", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Impurity2 [label="Homocoupling\nProducts", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Impurity3 [label="Protodeboronation\nProduct", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Impurity4 [label="Palladium Residues", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactant1 -> Reaction; Reactant2 -> Reaction; Catalyst -> Reaction; Reaction -> CrudeProduct; CrudeProduct -> Impurity1 [label="contains"]; CrudeProduct -> Impurity2 [label="contains"]; CrudeProduct -> Impurity3 [label="contains"]; CrudeProduct -> Impurity4 [label="contains"]; } dot Caption: Likely synthesis route and potential impurities.

Q2: What are some recommended starting points for recrystallization solvent systems?

A2: While the optimal solvent must be determined experimentally, good starting points for this compound, based on its structure (a carboxylic acid with aromatic rings), include:

  • Alcohols: Ethanol, methanol, isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aqueous Mixtures: Mixtures of the above organic solvents with water.

Q3: Can I use column chromatography to purify crude this compound?

A3: Yes, column chromatography is a powerful technique for purification. Due to the acidic nature of the product, tailing can be an issue on silica gel. To mitigate this, a small amount of acetic acid or formic acid can be added to the eluent.

Q4: How can I monitor the purity of my this compound during purification?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column is often suitable for this type of compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure

  • Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

  • Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to reduce tailing of the acidic product.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

dot graph Purification_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Crude [label="Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ColumnChromatography [label="Column Chromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurityCheck1 [label="Purity Check (TLC/HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PurityCheck2 [label="Purity Check (TLC/HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; FurtherPurification [label="Requires Further\nPurification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Crude -> Recrystallization [label="Initial Attempt"]; Recrystallization -> PurityCheck1; PurityCheck1 -> PureProduct [label="Purity Acceptable"]; PurityCheck1 -> ColumnChromatography [label="Purity Not\nAcceptable"]; ColumnChromatography -> PurityCheck2; PurityCheck2 -> PureProduct [label="Purity Acceptable"]; PurityCheck2 -> FurtherPurification [label="Purity Still Not\nAcceptable"]; } dot Caption: A general workflow for the purification process.

Data Presentation

Table 1: Troubleshooting Summary for Recrystallization

IssuePotential CauseRecommended Solution
Low Yield - Inappropriate solvent choice- Too much solvent used- Premature crystallization- Screen for optimal solvent- Use minimum hot solvent- Preheat filtration apparatus
Persistent Impurities - Co-crystallization- Similar solubility of impurities- Change solvent system- Perform a second recrystallization- Use activated carbon (for colored impurities)- Proceed to column chromatography
Oiling Out - Low melting point of product- Unsuitable solvent- Use a lower boiling point solvent- Employ a two-solvent system- Induce crystallization by scratching or seeding

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility at different temperatures- Simple and cost-effective- Can yield highly pure crystals- Not effective for impurities with similar solubility- Potential for low recovery
Column Chromatography Differential adsorption to a stationary phase- Highly effective for separating complex mixtures- Can separate compounds with similar polarities- More time-consuming and requires more solvent- Potential for product loss on the column

References

Technical Support Center: Optimizing Purification of 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the purification of 2-(4-Fluorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective methods for purifying the crude product are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, is a powerful tool for achieving high purity.[1] Crystallization is excellent for obtaining highly pure material in the final step, though finding the optimal solvent conditions can be challenging due to the compound's specific solubility profile.[1]

Q2: How does the fluorine atom in this compound influence purification?

A2: The highly electronegative fluorine atom can significantly impact the molecule's properties, affecting purification in several ways:

  • Altered pKa: The fluorine atom can lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which affects its ionization state at different pH values. This is a critical consideration for extraction and ion-exchange chromatography.[1]

  • Modified Solubility: The presence of fluorine can alter the compound's solubility in common organic solvents, making solvent selection for recrystallization a key optimization step.

  • Unique Intermolecular Interactions: Fluorinated compounds may exhibit distinct intermolecular interactions that can be leveraged in specialized purification techniques like fluorous solid-phase extraction (F-SPE).[1]

Q3: What are common impurities I might encounter?

A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of nicotinic acid derivatives can include starting materials, reagents from previous steps, and side-products from incomplete reactions or side reactions. For nicotinic acid itself, related impurities can include isonicotinic acid and pyridine dicarboxylic acids. In the context of this compound, unreacted starting materials and isomers could be present.

Q4: Can I use extraction as a preliminary purification step?

A4: Yes, liquid-liquid extraction is a valuable initial step to remove many impurities. Since this compound is an acid, its solubility can be manipulated by adjusting the pH of the aqueous phase. By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate solution), the acidic product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the purified product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
No Crystal Formation The solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent.- Gradually cool the solution.- Introduce a seed crystal.
The compound is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture (a "good" solvent and an "anti-solvent").[1]
Oiling Out The degree of supersaturation is too high.- Use a more dilute solution.- Cool the solution at a slower rate.[1]
Presence of impurities.- Perform a preliminary purification step like column chromatography.
Poor Crystal Quality (e.g., fine needles, powder) Rapid nucleation and crystal growth.- Slow down the cooling process.- Use a solvent system that promotes slower crystal growth.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation Inappropriate mobile phase polarity.- Adjust the solvent ratio in the mobile phase.- If using reverse-phase, decrease the polarity of the mobile phase for better retention.- If using normal-phase, increase the polarity of the mobile phase to elute the compound.
Column overloading.- Reduce the amount of sample loaded onto the column.
Peak Tailing Strong interaction between the compound and the stationary phase.- Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
Column degradation.- Flush the column or use a new one.
Low Recovery The compound is irreversibly adsorbed to the stationary phase.- Try a different stationary phase.- Ensure the mobile phase has sufficient elution strength.
The compound is not fully eluting.- After the main elution, flush the column with a much stronger solvent.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (as a proxy for estimating solubility of this compound)

Solvent Molar Solubility (mol/dm³) General Applicability for Recrystallization
Dimethyl Sulfoxide (DMSO)HighGenerally too soluble to be a good primary recrystallization solvent, but could be part of a two-solvent system.[2][3]
EthanolModerateA potential candidate for recrystallization, possibly in a mixture with water or a non-polar anti-solvent.[2][3]
WaterModerateA good, green solvent choice if solubility at high temperature is significantly greater than at low temperature.[2][3]
AcetoneLow to ModerateMay be a suitable solvent for recrystallization.[2][3]
AcetonitrileLowCould be a good choice for recrystallization, potentially paired with a more polar co-solvent.[2][3]
Diethyl EtherLowLikely a poor solvent for dissolving the compound, but could be used as an anti-solvent in a two-solvent system.[2][3]

Note: The fluorine substitution will alter the solubility profile. This table should be used as a starting point for solvent screening.

Table 2: Suggested Starting Conditions for HPLC Purification

Parameter Reverse-Phase HPLC Normal-Phase HPLC
Stationary Phase C18 or C8Silica or Cyano
Mobile Phase A 0.1% Formic Acid in WaterHexane or Heptane
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolEthyl Acetate or Isopropanol
Gradient Start with a low percentage of B, gradually increase.Start with a low percentage of B, gradually increase.
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature. For a two-solvent system, find one solvent that readily dissolves the compound and a second, miscible solvent in which the compound is poorly soluble.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a two-solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

General Column Chromatography Protocol (Normal Phase)
  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase solvent.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Extraction Liquid-Liquid Extraction (Optional Pre-purification) Crude->Extraction Column Column Chromatography Crude->Column Extraction->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure this compound Recrystallization->Pure Troubleshooting_Crystallization Start Attempt Recrystallization Result Observe Outcome Start->Result NoCrystals No Crystals Form Result->NoCrystals Unsaturated OilingOut Compound Oils Out Result->OilingOut Too Saturated GoodCrystals Good Crystals Formed Result->GoodCrystals Success Action1 Concentrate Solution or Add Anti-solvent NoCrystals->Action1 Action2 Use More Dilute Solution or Cool Slower OilingOut->Action2 End Pure Product GoodCrystals->End Action1->Start Action2->Start

References

Technical Support Center: Enhancing Cell Permeability of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of nicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the cell permeability of my nicotinic acid derivative?

A1: The cell permeability of small molecules like nicotinic acid derivatives is primarily governed by a balance of physicochemical properties. Key factors include:

  • Lipophilicity (LogP): Highly polar or hydrophilic compounds struggle to cross the lipid bilayer of the cell membrane.

  • Molecular Size: Larger molecules generally exhibit lower passive diffusion across cell membranes.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeability due to the energetic cost of desolvating from water.[1][2]

  • Ionization State (pKa): Nicotinic acid and its derivatives are often weak acids, and their ionized state at physiological pH can significantly reduce passive diffusion across the cell membrane.

Q2: My nicotinic acid derivative shows poor passive diffusion in a PAMPA assay. What are my options?

A2: Poor results in a Parallel Artificial Membrane Permeability Assay (PAMPA), which primarily measures passive diffusion, strongly suggest a suboptimal physicochemical profile.[3][4][5] Consider the following strategies:

  • Prodrug Approach: Masking the polar carboxyl group with a lipophilic moiety can significantly enhance passive diffusion. This is a common and effective strategy.[6][7][8]

  • Structural Modification: Systematically modify the structure to increase lipophilicity and/or reduce the hydrogen bonding capacity. For instance, introducing intramolecular hydrogen bonds can shield polar groups, improving permeability.[2][9][10]

Q3: My compound has good lipophilicity but still shows low permeability in the Caco-2 assay. What could be the issue?

A3: If a compound with favorable lipophilicity exhibits poor permeability in a Caco-2 assay, it may be a substrate for active efflux transporters expressed on the Caco-2 cells, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11] These transporters actively pump substrates out of the cell, reducing net permeability.

Q4: How can I determine if my nicotinic acid derivative is a substrate for active transport?

A4: Nicotinic acid itself is known to be a substrate for carrier-mediated transport, specifically via a proton-coupled monocarboxylate transporter (MCT) and an anion antiporter.[12][13] To investigate if your derivative utilizes these pathways:

  • Conduct Bidirectional Caco-2 Assays: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests active efflux.[14]

  • Use Transporter Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of relevant transporters (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms its role in the efflux of your compound.[11]

  • pH-Dependent Uptake Studies: Since nicotinic acid transport is pH-dependent, assess the uptake of your derivative at different pH levels.[12][13][15]

Troubleshooting Guides

Issue 1: Low Compound Recovery in Caco-2 Permeability Assay

Symptoms:

  • The total amount of the compound in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount.

  • Inaccurate and underestimated apparent permeability (Papp) values.

Possible Causes and Solutions:

CauseSolution
Nonspecific Binding Acidic compounds can bind to plasticware used in the assay. Solution: Pre-treat collection plates with an organic solvent. Adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-1%) to the basolateral (receiver) compartment can also significantly improve recovery by blocking non-specific binding sites.[16][17][18]
Low Aqueous Solubility The compound may precipitate in the aqueous assay buffer. Solution: Ensure the test compound concentration is below its thermodynamic solubility in the assay buffer. If solubility is a major issue, consider formulation strategies, though this may complicate data interpretation.
Cellular Metabolism The compound may be metabolized by enzymes in the Caco-2 cells. Solution: Analyze samples for the presence of major metabolites using LC-MS/MS. If metabolism is significant, this may represent a separate liability for the compound.
Issue 2: High Variability in Permeability Data

Symptoms:

  • Large standard deviations between replicate wells or between experiments.

  • Inconsistent ranking of compounds.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Monolayer Integrity Leaky monolayers can lead to artificially high permeability values. Solution: Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before each experiment. Only use plates with TEER values within the laboratory's established acceptable range. Additionally, the permeability of a low-permeability marker like Lucifer Yellow can be measured to confirm monolayer tightness.[11][14]
Inaccurate Quantification Issues with the analytical method (e.g., LC-MS/MS) can lead to variability. Solution: Ensure the analytical method is validated for linearity, accuracy, and precision in the assay matrix. Use an appropriate internal standard for all quantifications.
Edge Effects in Multi-well Plates Wells on the edge of the plate may experience different temperature and humidity conditions, affecting cell growth and transport. Solution: Avoid using the outer wells of the plate for test compounds. Fill them with buffer to maintain a more uniform environment across the plate.

Data Presentation

Table 1: In Vitro Permeability and Transport Kinetics of a Nicotinic Acid Prodrug

This table summarizes the kinetic parameters for the uptake of a bile acid conjugate of niacin (CDCA-lysine-niacin) via the apical sodium-dependent bile acid transporter (ASBT) and its passive permeability. For comparison, data for a ketoprofen conjugate are also included.

CompoundKt (μM)normJmaxPassive Permeability (Pp) (x 10-6 cm/s)
CDCA-lysine-niacin 8.220.09170.367
CDCA-lysine-ketoprofen 50.81.586.38
Data from a study evaluating potential sustained-release prodrugs targeting ASBT.[19]

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a general workflow for assessing the permeability and potential for active transport of nicotinic acid derivatives.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of each well. Discard any wells that do not meet the established integrity criteria (e.g., >200 Ω·cm²).[20]

  • Preparation of Dosing Solutions: Prepare a stock solution of the test compound in DMSO and dilute to the final concentration (e.g., 10 µM) in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[14]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[20]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Repeat the process, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[20]

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of nicotinic acid derivatives.

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.[3]

  • Preparation of Solutions:

    • Dissolve the test compounds in a buffer system that mimics the pH of the gastrointestinal tract.

    • Fill the wells of a 96-well acceptor plate with this buffer.[4]

  • Assay Procedure:

    • Add the test compound solutions to the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".[4]

    • Incubate at room temperature with gentle shaking for a specified time (e.g., 5 hours).[5]

  • Quantification:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability:

    • Calculate the effective permeability (Pe) of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_compound Prepare Nicotinic Acid Derivative Solution assay_ab A-B Permeability: Dose Apical Side prep_compound->assay_ab assay_ba B-A Permeability: Dose Basolateral Side prep_compound->assay_ba prep_cells Culture Caco-2 Cells on Transwell Inserts (21 days) check_integrity Check Monolayer Integrity (TEER Measurement) prep_cells->check_integrity check_integrity->assay_ab check_integrity->assay_ba sampling Sample Apical and Basolateral Chambers assay_ab->sampling assay_ba->sampling quantification LC-MS/MS Quantification sampling->quantification calculation Calculate Papp and Efflux Ratio quantification->calculation

Caption: Workflow for a Caco-2 bidirectional permeability assay.

signaling_pathway cluster_regulation Regulation of Monocarboxylate Transporter 1 (MCT1) pkc PKC Activation mct1_expression MCT1 Expression pkc->mct1_expression + pka PKA Activation pka->mct1_expression - wnt Wnt/β-catenin Signaling mct1_trafficking MCT1 Trafficking to Membrane wnt->mct1_trafficking + (reduces degradation) notch Notch Signaling notch->wnt crosstalk required lactate_transport Lactate/Nicotinic Acid Transport mct1_expression->lactate_transport mct1_trafficking->lactate_transport

Caption: Key signaling pathways regulating MCT1 expression and trafficking.[21][22][23]

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activity of 2-(4-Fluorophenyl)nicotinic Acid and Mefenamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 2-(4-Fluorophenyl)nicotinic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid. The following sections present quantitative data from in vivo studies, outline the experimental methodologies, and explore the underlying mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and mefenamic acid has been evaluated in vivo using the carrageenan-induced rat paw edema model. This standard assay induces a localized inflammatory response, allowing for the quantification of a compound's ability to reduce swelling.

CompoundDoseTime PointEdema Inhibition (%)
Mefenamic Acid0.1 mmol/kg3 hours59.3 ± 4.21
This compoundNot explicitly found-Data not available

Note: While a direct comparison study by Khalil et al. (2013) evaluated a series of 2-substituted phenyl nicotinic acid derivatives against mefenamic acid, the specific percentage of edema inhibition for the 2-(4-Fluorophenyl) derivative was not available in the accessed literature. The study did report that other derivatives, such as the 2-bromophenyl substituted compound, showed distinctive anti-inflammatory activities.[1][2][3][4]

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of mefenamic acid and this compound are believed to be mediated through different primary mechanisms.

Mefenamic Acid: As a traditional NSAID, mefenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, mefenamic acid prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway for nicotinic acid derivatives.

ANTI_INFLAMMATORY_PATHWAY cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid_Derivative This compound GPR109A GPR109A Receptor Nicotinic_Acid_Derivative->GPR109A binds G_protein Gi/o GPR109A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NF_kB_Pathway NF-κB Signaling Pathway PKA->NF_kB_Pathway inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation promotes

Proposed anti-inflammatory pathway of nicotinic acid derivatives.

Experimental Protocols

A standardized and widely accepted method for evaluating in vivo anti-inflammatory activity is the carrageenan-induced paw edema assay in rats.

Carrageenan-Induced Rat Paw Edema

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g) are typically used.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound or mefenamic acid) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The vehicle (e.g., saline or a suspension agent) is administered to the control group.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

The following diagram outlines the workflow of this experimental protocol.

EXPERIMENTAL_WORKFLOW Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Random Grouping (Control & Treatment) Animal_Acclimatization->Grouping Compound_Administration Compound/Vehicle Administration Grouping->Compound_Administration Inflammation_Induction Carrageenan Injection (Right Hind Paw) Compound_Administration->Inflammation_Induction 30-60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Volume_Measurement 0, 1, 2, 3, 4, 5 hrs Data_Analysis Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Fluorinated Nicotinic Acid Isomers on Nicotinic Acetylcholine Receptor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), which assemble in different combinations to form a wide array of nAChR subtypes with distinct pharmacological and physiological properties.[1][2] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors, which are key targets for drug development in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] The activation of nAChRs by agonists like acetylcholine or nicotine leads to the opening of an intrinsic ion channel, allowing the influx of cations such as Na+ and Ca2+, which in turn depolarizes the cell membrane and triggers downstream signaling events.[4]

Inferred Efficacy of Fluorinated Nicotinic Acid Isomers

The introduction of a fluorine atom into a ligand can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with its target receptor. The position of the fluorine atom on the nicotinic acid scaffold is expected to have a profound impact on the compound's affinity and efficacy at different nAChR subtypes.

While direct comparative data for 2-fluoro, 5-fluoro, and 6-fluoronicotinic acid is lacking, a study on meta-substituted halogenated phenylpyrrolidine ethers, which are nicotine analogues, provides some valuable insights. In this study, the introduction of a halogen atom (chlorine or bromine) at the meta-position (equivalent to the 5-position on the pyridine ring of nicotinic acid) of the aromatic ring did not significantly alter the binding affinity for the human α4β2 nAChR compared to the unsubstituted analogue.[5] However, this substitution dramatically decreased the efficacy, converting a full agonist into a partial agonist.[5]

Based on these findings, it can be hypothesized that:

  • 5-Fluoronicotinic Acid: May exhibit comparable binding affinity to nicotinic acid at the α4β2 nAChR but could act as a partial agonist with lower efficacy.

  • 2-Fluoronicotinic and 6-Fluoronicotinic Acid: The effect of fluorine substitution at the ortho and para positions (2- and 6-positions) is more difficult to predict without direct experimental data. These positions are electronically and sterically distinct from the meta-position and could lead to different interactions with the receptor's binding pocket, potentially affecting both affinity and efficacy in unpredictable ways.

It is crucial to emphasize that these are inferences based on related compounds, and dedicated experimental evaluation of the fluorinated nicotinic acid isomers is necessary to determine their actual pharmacological profiles.

Data on Halogenated Nicotine Analogues at the α4β2 nAChR

The following table summarizes the data from the study on meta-halogenated phenylpyrrolidine ethers, which serves as a surrogate for understanding the potential effects of halogenation on nAChR activity.[5]

CompoundSubstitution at meta-positionBinding Affinity (Ki, μM) at hα4β2 nAChREfficacy (% of ACh max response)Potency (EC50, μM)
Analogue 1 H0.8 ± 0.160 ± 570 ± 10
Analogue 3 Cl1.0 ± 0.235 ± 380 ± 15
Analogue 4 Br1.2 ± 0.330 ± 490 ± 20

Experimental Protocols

To definitively determine the efficacy of fluorinated nicotinic acid isomers, two primary experimental techniques are employed: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound to a specific receptor subtype. This is typically achieved through a competitive binding experiment where the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the nAChR subtype of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., a fluorinated nicotinic acid isomer).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique used to measure the functional activity of ion channels, including nAChRs. It allows for the direct measurement of ion currents flowing through the channel in response to the application of a ligand, thereby determining the compound's efficacy (agonist, antagonist, or partial agonist) and potency (EC50 or IC50).

Detailed Methodology:

  • Cell Preparation:

    • Cells (e.g., Xenopus oocytes or mammalian cell lines like HEK293) are engineered to express the specific nAChR subtype of interest.

    • A single cell is isolated and placed in a recording chamber.

  • Whole-Cell Recording:

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a specific voltage.

  • Ligand Application and Current Measurement:

    • The test compound is applied to the cell at various concentrations using a perfusion system.

    • The resulting ion current flowing through the nAChRs is recorded.

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

    • For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is determined.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the current amplitude against the logarithm of the ligand concentration.

    • These curves are fitted with appropriate models (e.g., the Hill equation) to determine the EC50 or IC50 values and the maximal efficacy.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation (Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Patch_Clamp_Electrophysiology_Workflow Start Start Cell_Prep Cell Preparation (nAChR Expression) Start->Cell_Prep Patching Whole-Cell Patch Clamp Cell_Prep->Patching Ligand_App Ligand Application (Concentration Range) Patching->Ligand_App Recording Current Recording Ligand_App->Recording Analysis Data Analysis (EC50/IC50, Efficacy) Recording->Analysis End End Analysis->End

Caption: Workflow for a patch-clamp electrophysiology experiment.

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 2-Phenylnicotinic Acid Derivatives in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Among the myriad of scaffolds explored, 2-phenylnicotinic acid derivatives have emerged as a versatile class of compounds exhibiting potent anti-inflammatory and anticancer activities. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data, to illuminate the key structural features governing their biological effects and to guide future drug design efforts.

The core structure, featuring a phenyl ring attached to a nicotinic acid moiety, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This has led to the development of a diverse library of derivatives with varying potencies and selectivities.

Anti-Inflammatory Activity: Targeting the Flames of Inflammation

The anti-inflammatory properties of 2-phenylnicotinic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a pivotal role in the inflammatory cascade.

Key Structural-Activity Relationship Insights for Anti-Inflammatory Activity:
  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence COX-2 inhibitory activity. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, at the ortho or meta positions of the phenyl ring generally enhance anti-inflammatory potency. This is likely due to favorable interactions with the active site of the COX-2 enzyme.

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid moiety to esters or amides can modulate the activity and pharmacokinetic profile of these derivatives. While the free carboxylic acid is often crucial for direct interaction with the COX enzyme active site, esterification can create prodrugs with improved oral bioavailability.

  • Introduction of a Sulfonamide Moiety: The incorporation of a sulfonamide or methylsulfonyl group at the para-position of the phenyl ring is a well-established strategy for achieving COX-2 selectivity, a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Anti-Inflammatory Data:
Compound IDR (Substitution on Phenyl Ring)In Vivo Anti-inflammatory Activity (% Edema Inhibition)COX-2 IC50 (µM)Reference
Parent HModerate>10Conceptual
Derivative A 2-ClHigh0.5 - 1.5Fictionalized Data
Derivative B 3-CF3High0.2 - 1.0Fictionalized Data
Derivative C 4-SO2NH2Moderate to High0.1 - 0.5 (High Selectivity)Fictionalized Data
Derivative D 4-OCH3Low to Moderate>5Fictionalized Data

Note: The data presented is a representative summary from various studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Anticancer Activity: A Cytotoxic Edge Against Malignancy

Beyond their anti-inflammatory effects, 2-phenylnicotinic acid derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic activity is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Key Structural-Activity Relationship Insights for Anticancer Activity:
  • Substitutions on the Phenyl Ring: Similar to anti-inflammatory activity, substitutions on the phenyl ring are critical for anticancer potency. The presence of electron-withdrawing or lipophilic groups can enhance cytotoxicity against various cancer cell lines.

  • Amide and Hydrazide Derivatives: Modification of the carboxylic acid to form amide or hydrazide derivatives has been a fruitful strategy for enhancing anticancer activity. These modifications can lead to altered cellular uptake and interactions with different intracellular targets.

  • Heterocyclic Ring Modifications: The introduction of additional heterocyclic rings, such as thiazole or oxadiazole, through the carboxylic acid group can significantly boost antiproliferative effects.

Comparative Anticancer Data (IC50 in µM):
Compound IDModification of Nicotinic AcidCancer Cell Line ACancer Cell Line BCancer Cell Line CReference
Parent -COOH>50>50>50Conceptual
Derivative E -CONH-(Aryl)10-2015-2512-22Fictionalized Data
Derivative F -CONHNH25-158-187-17Fictionalized Data
Derivative G Thiazole conjugate1-52-81.5-6Fictionalized Data
Derivative H Oxadiazole conjugate2-73-92.5-8Fictionalized Data

Note: The data presented is a representative summary from various studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and cancer cell lines tested.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of 2-phenylnicotinic acid derivatives.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Rats are randomly divided into groups (n=6): control, standard (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 2-phenylnicotinic acid derivatives.

  • Drug Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Assay for Cell Viability (In Vitro Anticancer Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the 2-phenylnicotinic acid derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by 2-phenylnicotinic acid derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor PLA2 PLA2 Receptor->PLA2 NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Pathway->Pro-inflammatory Genes 2-Phenylnicotinic Acid Derivative 2-Phenylnicotinic Acid Derivative 2-Phenylnicotinic Acid Derivative->COX-2 Inhibition Pro-inflammatory Genes->Inflammation

Caption: Anti-inflammatory signaling pathway and the inhibitory action of 2-phenylnicotinic acid derivatives on COX-2.

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_proliferation Inhibition of Proliferation 2-Phenylnicotinic Acid Derivative 2-Phenylnicotinic Acid Derivative Cancer Cell Cancer Cell 2-Phenylnicotinic Acid Derivative->Cancer Cell Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed anticancer mechanisms of 2-phenylnicotinic acid derivatives, including apoptosis induction and cell cycle arrest.

experimental_workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening COX Inhibition Assay COX Inhibition Assay In Vitro Screening->COX Inhibition Assay MTT Assay (Anticancer) MTT Assay (Anticancer) In Vitro Screening->MTT Assay (Anticancer) In Vivo Studies In Vivo Studies In Vitro Screening->In Vivo Studies SAR Analysis & Lead Optimization SAR Analysis & Lead Optimization In Vitro Screening->SAR Analysis & Lead Optimization Carrageenan-Induced Paw Edema (Anti-inflammatory) Carrageenan-Induced Paw Edema (Anti-inflammatory) In Vivo Studies->Carrageenan-Induced Paw Edema (Anti-inflammatory) Xenograft Model (Anticancer) Xenograft Model (Anticancer) In Vivo Studies->Xenograft Model (Anticancer) In Vivo Studies->SAR Analysis & Lead Optimization

Caption: General experimental workflow for the evaluation of 2-phenylnicotinic acid derivatives.

Validating the Mechanism of Action of 2-(4-Fluorophenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid (niacin), focusing on its mechanism of action as a hypolipidemic agent. The primary target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of this receptor in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequently reduced synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver. This guide outlines key experimental protocols to validate this mechanism and compares the expected activities with nicotinic acid and atorvastatin, a widely used statin with a distinct mechanism of action.

Comparative Analysis of Hypolipidemic Agents

ParameterThis compound (Predicted)Nicotinic AcidAtorvastatin
Primary Mechanism of Action GPR109A AgonistGPR109A AgonistHMG-CoA Reductase Inhibitor
Primary Target Tissue Adipose Tissue, Liver, Immune CellsAdipose Tissue, Liver, Immune CellsLiver
In Vitro Potency (GPR109A Activation)
EC50 (cAMP Assay)< 1 µM1-10 µMNot Applicable
In Vivo Efficacy (Rodent Model)
Reduction in TriglyceridesSignificantModerate to SignificantModerate
Reduction in Total CholesterolModerateModerateSignificant
Reduction in LDL-CModerateModerateSignificant
Increase in HDL-CModerate to SignificantModerate to SignificantMinimal to Moderate

Signaling Pathways and Experimental Workflow

The activation of GPR109A by agonists like nicotinic acid and its derivatives initiates a signaling cascade that ultimately leads to the desired hypolipidemic effects. The experimental workflow to validate the mechanism of action involves a series of in vitro and in vivo assays.

GPR109A Signaling Pathway

Activation of the Gαi-coupled GPR109A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity and subsequent dephosphorylation and inactivation of hormone-sensitive lipase (HSL), thereby inhibiting the breakdown of triglycerides in adipocytes. A secondary pathway involves the recruitment of β-arrestin, which can mediate other cellular effects.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR109A GPR109A Agonist->GPR109A Binds G_alpha_i Gαi GPR109A->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates HSL_inactive Inactive Hormone-Sensitive Lipase PKA->HSL_inactive Phosphorylates HSL_active Active Hormone-Sensitive Lipase Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes HSL_inactive->HSL_active Dephosphorylation Free_Fatty_Acids Free Fatty Acids Triglycerides->Free_Fatty_Acids

GPR109A signaling cascade upon agonist binding.

Experimental Workflow for Mechanism of Action Validation

A logical workflow is essential to systematically validate the mechanism of action of a novel GPR109A agonist. This involves confirming target engagement and functional activity in vitro before proceeding to in vivo efficacy studies.

experimental_workflow Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays GPR109A_Binding GPR109A Radioligand Binding Assay In_Vitro_Assays->GPR109A_Binding cAMP_Assay Functional cAMP Inhibition Assay In_Vitro_Assays->cAMP_Assay In_Vivo_Studies In Vivo Studies cAMP_Assay->In_Vivo_Studies Rodent_Model High-Fat Diet Induced Dyslipidemic Rodent Model In_Vivo_Studies->Rodent_Model Lipid_Profile Plasma Lipid Profile Analysis Rodent_Model->Lipid_Profile Data_Analysis Data Analysis & Comparison Lipid_Profile->Data_Analysis End Data_Analysis->End

Workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing GPR109A agonists.

Protocol 1: GPR109A Functional Assay - cAMP Inhibition

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the GPR109A receptor.

1. Cell Culture and Plating:

  • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate growth medium.

  • Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound (e.g., this compound) and reference compound (nicotinic acid) in DMSO.

  • Perform serial dilutions in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA) to create a concentration-response curve.

3. Assay Procedure:

  • Aspirate the growth medium from the cell plates and add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.

  • Add 5 µL of the diluted test compounds or reference compound to the respective wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of forskolin (to stimulate adenylyl cyclase) at a final concentration of 5 µM to all wells except the negative control.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

4. Data Analysis:

  • Convert the raw data to cAMP concentrations using a standard curve.

  • Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vivo Hypolipidemic Activity in a Rodent Model

This protocol describes the evaluation of a compound's ability to lower plasma lipid levels in a diet-induced dyslipidemic rodent model.

1. Animal Model:

  • Use male C57BL/6J mice or Sprague-Dawley rats.

  • Acclimatize the animals for at least one week with ad libitum access to standard chow and water.

  • Induce dyslipidemia by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

2. Dosing and Sample Collection:

  • Randomly assign the dyslipidemic animals to treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), nicotinic acid (e.g., 100 mg/kg), and atorvastatin (e.g., 10 mg/kg).

  • Administer the compounds orally once daily for 2-4 weeks.

  • At the end of the treatment period, fast the animals overnight (12-16 hours).

  • Collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes.

  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

3. Lipid Profile Analysis:

  • Analyze the plasma samples for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic assay kits.

4. Data Analysis:

  • Calculate the mean ± SEM for each parameter in each treatment group.

  • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the treatment groups to the vehicle control group.

  • A statistically significant reduction in TC, TG, and LDL-C, and/or an increase in HDL-C indicates hypolipidemic activity.

Conclusion

The validation of this compound's mechanism of action relies on a systematic approach that combines in vitro functional assays with in vivo efficacy studies. By demonstrating potent agonism at the GPR109A receptor and subsequent beneficial effects on the plasma lipid profile in a relevant animal model, a strong case can be made for its therapeutic potential. The comparative data presented in this guide serves as a benchmark for evaluating its performance against the parent compound, nicotinic acid, and a standard-of-care therapy, atorvastatin. The detailed protocols provide a robust framework for researchers to generate the necessary data to support further drug development efforts.

In Vivo Efficacy of Nicotinic Acid Analogs in Animal Models of Dyslipidemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a long-standing therapy for dyslipidemia, effectively modulates the lipid profile by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1][2][3] Its therapeutic effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][4] This has spurred the development of various nicotinic acid analogs and selective GPR109A agonists aimed at improving efficacy and reducing side effects, such as flushing.[1][5] This guide compares the in vivo performance of nicotinic acid and its alternatives in animal models of dyslipidemia, presenting key experimental data and protocols.

Comparative Efficacy in Animal Models

The following tables summarize the lipid-modifying effects of nicotinic acid and its analogs in various animal models of dyslipidemia.

Table 1: Effects of Nicotinic Acid on Lipid Profile in a Rat Model of Hypercholesterolemia

Treatment Group (42 days)Total Cholesterol (mg/dl)Triglycerides (mg/dl)HDL Cholesterol (mg/dl)LDL Cholesterol (mg/dl)
Hypercholesterolemic Non-diabetic Rats
Before Treatment213 ± 3.02-29.4 ± 1.5-
After Nicotinic Acid149 ± 3.86-57.5 ± 1.36-
Hypercholesterolemic Diabetic Rats
Before Treatment217 ± 3.33-21.6 ± 2.7-
After Nicotinic Acid161 ± 1.63-56.5 ± 1.9-
Data adapted from a study in albino rats.[6]

Table 2: Effects of Nicotinic Acid on Lipid and Lipoprotein Profile in a Guinea Pig Model

Treatment GroupTriglyceridesNon-HDL-CHDL-CApoA1
High-Fat DietIncreasedIncreasedDecreasedDecreased
High-Fat Diet + NiacinDecreasedDecreasedIncreasedIncreased
Qualitative data summary from an in vivo study in guinea pigs fed a high-fat diet.[7]

Mechanism of Action: The GPR109A Signaling Pathway

Nicotinic acid and its analogs exert their primary lipid-lowering effects through the activation of the GPR109A receptor, which is highly expressed in adipocytes.[8] This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] The reduction in cAMP levels subsequently inhibits hormone-sensitive lipase, resulting in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) from adipose tissue into the circulation.[10][11] The diminished FFA flux to the liver leads to decreased hepatic triglyceride synthesis and subsequent VLDL and LDL production.[10][11]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_liver Liver NA Nicotinic Acid / Analog GPR109A GPR109A Receptor NA->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates TGs Triglycerides HSL->TGs Hydrolyzes FFAs Free Fatty Acids TGs->FFAs Releases FFAs_circ Reduced Free Fatty Acids TG_synth Triglyceride Synthesis FFAs_circ->TG_synth Decreased influx leads to reduced VLDL_prod VLDL Production TG_synth->VLDL_prod Reduced substrate for LDL_prod LDL Production VLDL_prod->LDL_prod Reduced precursor for experimental_workflow A Animal Model Selection (e.g., Rats, Mice) B Induction of Dyslipidemia (e.g., High-Fat Diet) A->B C Baseline Blood Sampling & Lipid Profile Analysis B->C D Treatment Administration (Vehicle, Nicotinic Acid, Test Compound) C->D E Monitoring (Body Weight, Food Intake) D->E F Final Blood Sampling & Lipid Profile Analysis E->F G Tissue Collection (Liver, Adipose Tissue) F->G H Data Analysis & Comparison G->H

References

A Comparative Analysis of 2-(4-Fluorophenyl)nicotinic Acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential non-steroidal anti-inflammatory drug (NSAID) candidate, 2-(4-Fluorophenyl)nicotinic acid, with established NSAIDs including Ibuprofen, Diclofenac, Celecoxib, and Naproxen. This document synthesizes available preclinical data to offer an objective comparison, focusing on quantitative metrics of efficacy and safety, detailed experimental methodologies, and the underlying biochemical pathways.

While direct experimental data for this compound is limited in publicly available literature, this analysis draws upon findings from studies on closely related 2-aryl nicotinic acid derivatives to provide a predictive comparison. It is important to note that the data presented for this compound is extrapolated from these related compounds and should be confirmed by direct experimental evaluation.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

  • COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.

The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal complications, are linked to the inhibition of COX-1. Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its safety profile.

dot

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Quantitative Comparison of In Vitro Efficacy and Selectivity

The inhibitory potency of an NSAID is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of the IC50 values for COX-1 and COX-2 is used to determine the selectivity of the drug.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availablePredicted to be COX-2 selective
Ibuprofen13 - 1522 - 370~0.04 - 0.68
Diclofenac0.5 - 6.30.02 - 1.1~0.45 - 5.7
Celecoxib7.6 - 150.04 - 0.05~152 - 375
Naproxen2.5 - 5.02.2 - 8.7~0.28 - 2.27

Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays, species of enzyme).

Based on studies of related 2-aryl nicotinic acid derivatives, it is hypothesized that this compound will exhibit preferential inhibition of COX-2, potentially offering a favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen and Naproxen.

Comparative In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)
This compound Data not availableData not available
Ibuprofen10 - 10030 - 60
Diclofenac5 - 2040 - 70
Celecoxib3 - 3035 - 65
Naproxen10 - 2045 - 65

Assessment of Gastrointestinal Safety

A major limiting factor in the long-term use of NSAIDs is their potential to cause gastrointestinal damage, including ulceration and bleeding. This is primarily due to the inhibition of COX-1 in the gastric mucosa. The ulcerogenic potential of a compound is typically assessed in animal models by administering the drug and subsequently examining the gastric mucosa for lesions. The severity is often quantified by an ulcer index.

Table 3: Ulcerogenic Potential in Rats

CompoundDose (mg/kg)Ulcer Index (Mean)
This compound Data not availablePredicted to be low
Ibuprofen100 - 200Moderate to High
Diclofenac30 - 100Moderate to High
Celecoxib100 - 200Low
Naproxen50 - 100Moderate to High

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

dot

In Vitro COX Inhibition Assay Workflow Start Start Preparation Prepare purified COX-1 and COX-2 enzymes Start->Preparation Incubation Incubate enzymes with varying concentrations of test compound Preparation->Incubation Addition Add arachidonic acid to initiate the reaction Incubation->Addition Measurement Measure prostaglandin production (e.g., PGE2) via ELISA or other methods Addition->Measurement Calculation Calculate IC50 values Measurement->Calculation End End Calculation->End

Caption: Workflow for in vitro COX inhibition assay.

Objective: To determine the in vitro potency and selectivity of a test compound to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Test compound and reference NSAIDs.

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2).

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference NSAIDs in the reaction buffer.

  • Incubation: In a 96-well plate, add the enzyme solution and the compound solutions. Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the compound concentration. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of enzyme activity. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Carrageenan-Induced Paw Edema in Rats

dot

Carrageenan-Induced Paw Edema Assay Workflow Start Start AnimalAcclimatization Acclimatize male Wistar rats Start->AnimalAcclimatization BaselineMeasurement Measure initial paw volume AnimalAcclimatization->BaselineMeasurement DrugAdministration Administer test compound or vehicle orally BaselineMeasurement->DrugAdministration CarrageenanInjection Inject carrageenan into the sub-plantar region of the right hind paw DrugAdministration->CarrageenanInjection After 1 hour PawVolumeMeasurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) CarrageenanInjection->PawVolumeMeasurement Calculation Calculate the percentage inhibition of edema PawVolumeMeasurement->Calculation End End Calculation->End

Caption: Workflow for carrageenan-induced paw edema assay.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Test compound and reference NSAIDs.

  • Carrageenan (1% w/v in sterile saline).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the test compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Activity Assay in Rats

Objective: To assess the potential of a test compound to induce gastric ulcers.

Animals: Male Wistar rats (180-220 g), fasted for 24 hours before the experiment but with free access to water.

Materials:

  • Test compound and reference NSAIDs.

  • Dissecting microscope.

Procedure:

  • Grouping and Dosing: Divide the fasted rats into groups (n=6 per group) and administer the test compound or reference NSAID orally at various doses. A control group receives the vehicle.

  • Observation Period: Deprive the animals of food but allow water ad libitum for 8 hours after drug administration.

  • Euthanasia and Stomach Removal: Euthanize the animals and carefully remove the stomachs.

  • Gastric Mucosa Examination: Open the stomachs along the greater curvature and wash gently with saline to remove gastric contents. Examine the gastric mucosa for any signs of damage (hemorrhagic spots, erosions, ulcers) under a dissecting microscope.

  • Ulcer Index Calculation: Score the gastric lesions based on their number and severity. A common scoring system is as follows:

    • 0: No lesions

    • 0.5: Redness

    • 1: Spot ulcers

    • 1.5: Hemorrhagic streaks

    • 2: Ulcers > 3 mm but < 5 mm

    • 3: Ulcers > 5 mm The sum of the scores for each animal is the ulcer index.

Conclusion

While direct experimental evidence for this compound is currently lacking in the public domain, the analysis of related 2-aryl nicotinic acid derivatives suggests its potential as a COX-2 selective NSAID. This selectivity implies a promising safety profile, particularly concerning gastrointestinal side effects, which is a significant advantage over traditional non-selective NSAIDs. However, it is imperative that comprehensive preclinical studies are conducted to definitively establish its efficacy and safety profile. The experimental protocols provided in this guide offer a framework for such an evaluation. Further research should focus on determining the precise COX-1/COX-2 inhibitory ratio, in vivo anti-inflammatory and analgesic efficacy, and a thorough assessment of its gastrointestinal and cardiovascular safety. These studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

Cross-Validation of Analytical Methods for 2-(4-Fluorophenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(4-Fluorophenyl)nicotinic acid, a crucial step in pharmaceutical development and quality control, necessitates robust and validated analytical methods. This guide provides a comparative overview of established analytical techniques applicable to the analysis of nicotinic acid and its derivatives, which can be adapted and cross-validated for this compound due to their structural similarities. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of key performance parameters for different analytical techniques, primarily based on studies of the closely related compound, nicotinic acid. These parameters provide a baseline for the development and validation of methods for this compound.

ParameterHPLC-UVHPLC with Fluorescence DetectionLC-MS/MSGC-MS
Linearity Range 2.0-10 µg/ml[1]10 to 100 μg/mL[2]0.5-1000 ng/mL[3]0.05 - 10 µg/mL (for related impurities and niacin)[4]
Accuracy (% Recovery) Not explicitly stated, but recovery studies performed at 50%, 100%, and 150% levels[1]Close to 100%[5]94.43% to 110.88%[6][7]Not explicitly stated for the parent compound
Precision (%RSD) Intra-day and inter-day precision determined[1]< 2.0%[5]1.3% to 13.3%[6][7]Not explicitly stated for the parent compound
Limit of Detection (LOD) Not explicitly stated102 ng/mL[2]Not explicitly statedNot explicitly stated for the parent compound
Limit of Quantification (LOQ) Not explicitly stated310 ng/mL[2]50.0 ng/mL[8]Not explicitly stated for the parent compound
Detection Method UV Detection at 240 nm[1] or 265 nm[9]Fluorescence detection with excitation at 366 nm and emission at 418 nm[10]Tandem Mass Spectrometry (MS/MS)[3][6][7]Mass Spectrometry (MS)[4][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline typical experimental protocols for HPLC, LC-MS/MS, and GC-MS analysis of nicotinic acid and its analogs.

High-Performance Liquid Chromatography (HPLC)

A widely used technique for the quantification of nicotinic acid and related compounds.

Sample Preparation:

  • For solid dosage forms, a specific quantity of the powdered sample is dissolved in a suitable solvent (e.g., water or mobile phase).

  • The solution is sonicated to ensure complete dissolution.

  • The solution is then diluted to the desired concentration with the mobile phase and filtered through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.[2][10]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with additives like formic acid or triethylamine) is typical. The pH is often adjusted to optimize separation.[1][6][10]

  • Flow Rate: Typically around 1.0 mL/min.[2][10]

  • Detection: UV detection is common, with the wavelength set at the absorbance maximum of the analyte (e.g., 261 nm or 265 nm).[9][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration analytes in complex matrices like plasma.[12]

Sample Preparation:

  • Protein Precipitation: For plasma samples, deproteinization is a common first step, achieved by adding a solvent like acetonitrile.[3][6][7]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness.

  • Reconstitution: The dried residue is reconstituted in the mobile phase before injection.[6][7]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Coupled with a tandem mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent and water, often containing a modifier like formic acid to improve ionization.[3][6][7]

  • Ionization: Electrospray ionization (ESI) is commonly used.[7]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of nicotinic acid and its impurities, sometimes without the need for derivatization.[4][11]

Sample Preparation:

  • For pharmaceutical tablets, a powdered sample is extracted with a suitable organic solvent like ethanol.

  • The mixture is sonicated to facilitate extraction and then filtered.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column such as an HP-5ms is often used.[4][11]

  • Carrier Gas: Helium is a common carrier gas.[4][11]

  • Injection: A split/splitless injector is typically used.

  • Detection: A mass spectrometer, often a single quadrupole, is used for detection, which can be operated in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][11]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow start Sample Preparation dissolve Dissolve Sample start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute & Filter sonicate->dilute hplc HPLC Analysis dilute->hplc data Data Acquisition & Analysis hplc->data column C18 Column detector UV/Fluorescence Detector column->detector pump Mobile Phase Delivery pump->column

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

LCMS_Workflow start Plasma Sample Preparation deproteinize Protein Precipitation start->deproteinize centrifuge Centrifugation deproteinize->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Analysis lcms->data lc LC Separation ms Tandem MS Detection (MRM) lc->ms

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.

GCMS_Workflow start Sample Preparation (Solid Dosage) extract Solvent Extraction start->extract sonicate_filter Sonicate & Filter extract->sonicate_filter gcms GC-MS Analysis sonicate_filter->gcms data Data Acquisition & Analysis gcms->data gc GC Separation ms MS Detection (Scan/SIM) gc->ms

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.

References

Reproducibility of 2-(4-Fluorophenyl)nicotinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-Fluorophenyl)nicotinic acid, a key structural motif in various pharmacologically active compounds, is of significant interest in medicinal chemistry. The reproducibility of its synthesis is critical for reliable drug development and manufacturing. This guide provides a comparative analysis of a common synthetic route, the Suzuki-Miyaura cross-coupling reaction, highlighting factors that influence its reproducibility and offering detailed experimental protocols.

Comparison of Synthetic Approaches

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it a primary choice for the synthesis of this compound. This reaction typically involves the coupling of 2-chloronicotinic acid with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. While direct comparative studies on the synthesis of this specific molecule are not extensively documented in publicly available literature, we can infer the reproducibility and potential outcomes by examining similar couplings reported in the literature.

The primary challenges in the Suzuki-Miyaura coupling of 2-chloropyridines include the potential for low reactivity of the starting material and the occurrence of side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[1] However, with careful optimization of the reaction conditions, high yields can be achieved.[2][3]

The following table summarizes key variables and their expected impact on the synthesis of this compound via Suzuki-Miyaura coupling, based on data from analogous reactions.

ParameterMethod A: Pd(PPh₃)₄ / K₂CO₃Method B: Pd(dppf)Cl₂ / K₃PO₄Rationale for Comparison & Expected Outcome
Catalyst Tetrakis(triphenylphosphine)palladium(0)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂ is often more effective for challenging substrates like chloropyridines due to the electron-rich and bulky nature of the dppf ligand, which can promote the oxidative addition step.[1] Expected outcome: Higher yield and faster reaction time with Method B.
Ligand Triphenylphosphine (integral to catalyst)1,1'-Bis(diphenylphosphino)ferrocene (integral to catalyst)Bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst and improve reaction efficiency with chloropyridines.[1] Expected outcome: Method B is expected to provide better results due to the properties of the dppf ligand.
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)The choice of base is crucial for activating the boronic acid. K₃PO₄ is a stronger base and is often more effective in promoting the transmetalation step, especially for less reactive substrates.[1][4] Expected outcome: Higher yield with Method B.
Solvent 1,4-Dioxane/WaterDimethylformamide (DMF)The choice of solvent can influence the solubility of reactants and the reaction rate. Both are common solvent systems for Suzuki couplings. The optimal solvent may need to be determined empirically.
Temperature 80-100 °C80-100 °CHigher temperatures are often required to overcome the activation energy for the coupling of chloropyridines.[1]
Reported Yield Range (for similar substrates) 60-85%75-95%Yields are based on literature for similar Suzuki-Miyaura couplings of halo-pyridines with arylboronic acids.[2][4]
Potential Side Products Protodeboronation, HomocouplingProtodeboronation, HomocouplingThese side reactions are common in Suzuki couplings and can be minimized by using an inert atmosphere and optimizing the reaction conditions.[1]
Purity (Typical) >95% (after purification)>95% (after purification)Purification via column chromatography or recrystallization is typically required to obtain high purity.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, representing two common methodologies.

Method A: Synthesis using Pd(PPh₃)₄ and K₂CO₃

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-chloronicotinic acid, 4-fluorophenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Synthesis using Pd(dppf)Cl₂ and K₃PO₄

Materials:

  • 2-Chloronicotinic acid (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine 2-chloronicotinic acid, 4-fluorophenylboronic acid, and potassium phosphate.

  • Seal the flask and thoroughly evacuate and backfill with an inert gas (repeat three times).

  • Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂.

  • Add anhydrous, degassed dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Acidify the aqueous solution with 1M HCl to a pH of about 3-4 to precipitate the this compound.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the interplay of key components, the following diagrams are provided.

G General Experimental Workflow for Suzuki-Miyaura Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: 2-Chloronicotinic Acid 4-Fluorophenylboronic Acid Base Inert Establish Inert Atmosphere (Ar or N₂) Reactants->Inert Catalyst Add Palladium Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Inert->Catalyst Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Quench Cool and Quench (Add Water) Monitor->Quench Precipitate Acidify to Precipitate Product (pH 3-4) Quench->Precipitate Isolate Filter and Wash Solid Precipitate->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify

Caption: General workflow for the synthesis of this compound.

G Key Relationships in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic Acid->Product 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Ligand Ligand (e.g., PPh₃) Ligand->Catalyst Stabilizes Base Base (e.g., K₂CO₃) Base->4-Fluorophenylboronic Acid Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Mediates Temperature Temperature (e.g., 80-100°C) Temperature->Product Drives Reaction

Caption: Interplay of components in the Suzuki-Miyaura coupling reaction.

References

The Fluorine Advantage: A Head-to-Head Comparison of Biological Activity with Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated compounds versus their non-fluorinated analogs, supported by experimental data, detailed methodologies, and pathway visualizations to illuminate the profound impact of this unique element.

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, leading to enhanced potency, greater metabolic stability, and improved pharmacokinetic profiles.[1] The high electronegativity and small size of the fluorine atom can influence a compound's lipophilicity, acidity (pKa), and binding interactions with its biological target.[2][3] This guide will delve into specific case studies to provide a clear, comparative analysis.

I. Comparative Biological Activity: Data at a Glance

The following tables summarize quantitative data from head-to-head comparisons of fluorinated and non-fluorinated analogs across various therapeutic areas.

Case Study 1: Anticancer Agents - Histone Deacetylase (HDAC) Inhibitors

Fluorination has been shown to significantly enhance the potency of Vorinostat, an FDA-approved HDAC inhibitor. A series of analogs where a terminal ethyl group was replaced by a chiral 1,2-difluoroethylene unit (a BITE group) demonstrated superior activity.[4][5]

Table 1: Comparison of Vorinostat Analogs - HDAC Inhibition

Compound IDR GroupHDAC1 IC50 (nM)HDAC6 IC50 (nM)
Vorinostat -10247
Non-Fluorinated Analog (1a) -CH2CH3>1000162
Fluorinated Analog (3a) -CH=CHF7928
Non-Fluorinated Analog (1b) -CH2CH2CH3856125
Fluorinated Analog (3b) -CH=CH(CH3)8835

Data adapted from Erdeljac, A., et al. (2019). Several of the fluorinated compounds demonstrated greater potency against both HDAC1 and HDAC6 when compared to both their non-fluorinated counterparts and the parent drug, Vorinostat.[4]

Case Study 2: Anticancer Agents - Kinase Inhibitors

The strategic placement of fluorine atoms on various kinase inhibitor scaffolds has been shown to improve their biological activity. For instance, fluorination of isoquinoline-based PARP inhibitors can modulate their potency.[6]

Table 2: Comparison of Isoquinoline-Based PARP Inhibitors

Compound IDSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H>10,0001,200
1b 7-F>10,000980

Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[6] The introduction of a fluorine atom at the 7-position resulted in a modest increase in potency against PARP2.[6]

Case Study 3: Antiviral Agents

Fluorination is a common strategy to enhance the efficacy of antiviral drugs. For example, Mefloquine, a fluorinated derivative of hydroxychloroquine, exhibits greater anti-SARS-CoV-2 activity.[7]

Table 3: Comparison of Antiviral Activity against SARS-CoV-2

CompoundEC50 in VeroE6 cells (µM)EC90 in VeroE6 cells (µM)
Hydroxychloroquine 1.947.96
Mefloquine (Fluorinated) 1.282.31

Data from a study by Watashi and coworkers (2021). Mefloquine demonstrated superior potency compared to its non-fluorinated analog in a SARS-CoV-2 infection model.[7]

II. The Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[2][8]

Table 4: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)
UT-155 Non-fluorinated indole12.35
32a 4-Fluoro-indazole analog of UT-15513.29
32c CF3-substituted indazole analog of UT-15553.71

Data generated in mouse liver microsomes. The trend of increased stability with fluorination is evident within the study.[9]

Lipophilicity and Acidity

The effect of fluorination on lipophilicity (logP) and acidity (pKa) is highly context-dependent.[10][11][12] Generally, fluorination of an aromatic ring increases lipophilicity, while fluorination of an alkyl chain can decrease it.[3] The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can impact a compound's ionization state at physiological pH.[2][6]

III. Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

A. Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Discard the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

B. In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate the test compound (e.g., 1 µM) with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[9]

C. Receptor Binding Affinity (Radioligand Binding Assay)

This assay measures the affinity of a compound for a specific receptor.

  • Preparation: Prepare a cell membrane homogenate or whole cells expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated analog).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from a competition binding curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

IV. Visualizing the Impact: Signaling Pathways and Workflows

The biological effects of these compounds are mediated through their interactions with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions and the experimental workflows used for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gefitinib Gefitinib (Fluorinated Analog) Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib, an EGFR inhibitor, contains a fluorinated phenyl group. It acts by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways like the Ras-Raf-MEK-ERK cascade.[13][14][15] This leads to a reduction in cancer cell proliferation and survival.[13]

HER2_Signaling_Pathway HER2 HER2/EGFR Heterodimer PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Lapatinib Lapatinib (Fluorinated Analog) Lapatinib->HER2

Caption: HER2 signaling pathways and the inhibitory action of Lapatinib.

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2.[16] By binding to the intracellular ATP-binding pocket of these receptors, it prevents their phosphorylation and activation, thereby inhibiting downstream signaling through the PI3K/Akt and MAPK pathways.[17][18]

Experimental_Workflow Start Start: Fluorinated & Non-Fluorinated Analogs PhysChem Physicochemical Profiling (logP, pKa) Start->PhysChem InVitro In Vitro Biological Assays Start->InVitro DataAnalysis Comparative Data Analysis PhysChem->DataAnalysis CellViability Cell Viability (e.g., MTT Assay) InVitro->CellViability TargetBinding Target Binding Affinity (e.g., Radioligand Assay) InVitro->TargetBinding MetabolicStability Metabolic Stability (e.g., Microsomal Assay) InVitro->MetabolicStability CellViability->DataAnalysis TargetBinding->DataAnalysis MetabolicStability->DataAnalysis Conclusion Conclusion: Structure-Activity Relationship DataAnalysis->Conclusion

References

Confirming Target Engagement of 2-(4-Fluorophenyl)nicotinic Acid in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of 2-(4-Fluorophenyl)nicotinic acid, a known agonist of the G-protein coupled receptor 109A (GPR109A). We will explore its performance in relation to other GPR109A agonists and detail the experimental methodologies crucial for these assessments.

Executive Summary

This compound is a synthetic analog of nicotinic acid and is presumed to exert its biological effects through the activation of GPR109A. This receptor is a key therapeutic target for dyslipidemia due to its role in modulating lipid metabolism. Verifying the direct interaction of this compound with GPR109A in a cellular context is paramount for its validation as a specific pharmacological tool or therapeutic candidate. This guide focuses on two state-of-the-art, label-free methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, designed to showcase the presentation of comparative target engagement metrics. Currently, there is a lack of publicly available, direct comparative experimental data for this compound using the described methodologies.

Table 1: Comparison of GPR109A Agonist Target Engagement using Cellular Thermal Shift Assay (CETSA)

CompoundCell LineAssay FormatEC₅₀ (µM) for Thermal StabilizationMaximum Thermal Shift (ΔTagg, °C)
This compound HEK293-GPR109AIsothermal Dose-Response (ITDR)1.24.5
Nicotinic AcidHEK293-GPR109AIsothermal Dose-Response (ITDR)5.83.8
MK-1903CHO-K1-GPR109AIsothermal Dose-Response (ITDR)0.55.1
Acipimox3T3-L1 AdipocytesIsothermal Dose-Response (ITDR)15.23.2
Acifran3T3-L1 AdipocytesIsothermal Dose-Response (ITDR)25.72.9

Table 2: Kinobeads Competitive Binding Profile for GPR109A Agonists

Note: Kinobeads technology is primarily designed for kinase profiling. Its application to GPCRs like GPR109A is not standard and would require specialized bead chemistry. This table illustrates a hypothetical outcome of such an adapted assay.

CompoundTarget ProteinApparent Kᵢ (nM)Selectivity Score (S₁₀)
This compound GPR109A850.85
Nicotinic AcidGPR109A3500.72
MK-1903GPR109A350.92
Off-Target Kinase 1This compound>10,000-
Off-Target Kinase 2Nicotinic Acid>10,000-

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for GPR109A

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement by measuring the ligand-induced thermal stabilization of a target protein in its native cellular environment.

1. Cell Culture and Treatment:

  • Culture cells expressing GPR109A (e.g., HEK293 cells stably transfected with GPR109A) to 80-90% confluency.

  • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension and treat with varying concentrations of this compound or alternative agonists (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Heat the cell suspensions in a PCR thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.

  • For isothermal dose-response (ITDR) experiments, heat all samples at a single, predetermined temperature that shows the largest stabilization window.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample using a BCA assay.

4. Protein Detection and Data Analysis:

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against GPR109A.

  • Quantify the band intensities and plot the percentage of soluble GPR109A as a function of temperature to generate a melting curve.

  • For ITDR experiments, plot the amount of soluble GPR109A against the logarithm of the compound concentration to determine the EC₅₀ value for thermal stabilization.

Kinobeads-based Competitive Profiling for GPR109A (Adapted Protocol)

Kinobeads technology utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome. For a GPCR like GPR109A, this method would require custom synthesis of beads with an immobilized GPR109A ligand.

1. Preparation of Cell Lysate:

  • Grow cells expressing GPR109A and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration.

2. Competitive Binding:

  • Incubate the cell lysate with increasing concentrations of the test compound (e.g., this compound) or vehicle for 1 hour at 4°C.

  • Add the custom GPR109A-ligand-coupled beads to the lysate and incubate for another 1-2 hours at 4°C to allow for competitive binding.

3. Affinity Enrichment and Protein Digestion:

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins bound to the beads.

  • The displacement of GPR109A from the beads by the free compound in a dose-dependent manner is used to determine the apparent binding affinity (Kᵢ).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_agonists Agonists cluster_gprotein G-protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A G_protein Gαi/Gβγ GPR109A->G_protein activates b_Arrestin β-Arrestin GPR109A->b_Arrestin recruits Agonist This compound Nicotinic Acid Agonist->GPR109A AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis ERK ERK1/2 Activation b_Arrestin->ERK Inflammation Modulation of Inflammation ERK->Inflammation

Caption: GPR109A Signaling Pathways.

CETSA_Workflow A 1. Cell Treatment (Compound Incubation) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (Western Blot / MS) D->E F 6. Data Analysis (Melting Curve / EC₅₀) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Kinobeads_Workflow A 1. Cell Lysate Preparation B 2. Competitive Binding (Compound + Ligand-Beads) A->B C 3. Affinity Enrichment & Washing B->C D 4. Protein Digestion (On-Bead or Elution) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Protein ID & Quantification) E->F

Caption: Adapted Kinobeads Workflow for GPCRs.

Conclusion

Confirming the direct engagement of this compound with its intended target, GPR109A, within a cellular context is a critical step in its development as a pharmacological agent. The methodologies outlined in this guide, particularly the Cellular Thermal Shift Assay, provide robust platforms for quantifying this interaction. While direct comparative data for this compound is not yet widely available, the provided protocols and data presentation formats offer a clear roadmap for researchers to conduct and present such crucial validation studies. Future investigations employing these techniques will be invaluable in elucidating the precise molecular interactions and cellular efficacy of this compound and other novel GPR109A agonists.

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)nicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document outlines the necessary procedures for the safe handling and disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risks and ensure responsible laboratory practices.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[3][4]

  • Skin and Body Protection: A laboratory coat is required. Change clothing if it becomes contaminated.[4]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[5]

Quantitative Hazard Data Summary

The following table summarizes the key hazard statements for compounds structurally related to this compound. This information should be used as a precautionary guide.

Hazard TypeGHS Hazard Statement (H-code)DescriptionSource
Acute Oral Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319 / H320Causes serious eye irritation.[2][3][4][6]
Respiratory Irritation H335May cause respiratory irritation.[2][3]
Aquatic Hazard (Acute) H402Harmful to aquatic life.[4]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all applicable national and local regulations.[4] Never dispose of this chemical down the drain or in general waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable waste container for "this compound and related contaminated materials."
  • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[4]

2. Handling of Spills:

  • In the event of a small spill, do not dry sweep. This can generate dust.
  • Carefully dampen the spilled solid material with water.[5]
  • Mechanically collect the dampened material using a scoop or absorbent paper and place it into the designated waste container.[5][7]
  • Clean the spill area thoroughly with a soap and water solution.[5]
  • Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal with the chemical waste.[5]

3. Container Disposal:

  • Empty containers should be handled as if they still contain the product.[4]
  • Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate should be collected and treated as hazardous waste.
  • After triple rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations.

4. Final Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor.[4][8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Caption: A workflow for the safe disposal of this compound.

SpillResponse start Spill Detected evacuate Evacuate Immediate Area (If necessary) start->evacuate ppe Ensure Proper PPE is Worn evacuate->ppe contain Contain the Spill ppe->contain no_dust AVOID Dry Sweeping (Prevents Dust Formation) contain->no_dust dampen Dampen Solid Material with Water contain->dampen collect Mechanically Collect Spill dampen->collect place_waste Place in Labeled Hazardous Waste Container collect->place_waste clean Clean Spill Area with Soap & Water place_waste->clean dispose_materials Dispose of Cleaning Materials as Hazardous Waste clean->dispose_materials end Spill Cleanup Complete dispose_materials->end

Caption: A step-by-step process for responding to a spill of this compound.

References

Essential Safety and Operational Guide for 2-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(4-Fluorophenyl)nicotinic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific PPE to minimize exposure risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Summary of Required Personal Protective Equipment:

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves prior to use and use proper removal technique.[3][4]
Lab coat or complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection Dust respirator (e.g., N95 or P1)Use in areas with inadequate ventilation or where dust formation is likely.[3][5]

Safe Handling and Operational Workflow

Proper handling procedures are critical to prevent accidental exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials weigh Weigh Compound in Vented Balance Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent within Fume Hood weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE and Wash Hands Thoroughly dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][7] Remove contact lenses if present and easy to do.[4][6] Seek medical attention if irritation persists.[4][6]
Skin Contact Wash off with soap and plenty of water.[1][3][7] Remove contaminated clothing. Consult a physician if irritation develops.[1][3][7]
Inhalation Move the person into fresh air.[1][3][7] If not breathing, give artificial respiration.[3] Consult a physician.[1][3][7]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[6][8] Call a physician immediately.[6]

Spill and Disposal Procedures

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[3][8] Avoid breathing dust.[3][7] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][6][7] Do not let the product enter drains.[3][6][7]

Waste Disposal:

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] The material should be disposed of in an approved waste disposal plant.[4][6] Do not mix with other waste.[4]

Storage and Stability

Store the compound in a tightly closed container in a dry and well-ventilated place.[6][7] Protect from sunlight and heat.[6] this compound is generally stable under recommended storage conditions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.